molecular formula C12H16O3 B1360076 Isopentyl 4-hydroxybenzoate CAS No. 6521-30-8

Isopentyl 4-hydroxybenzoate

Cat. No.: B1360076
CAS No.: 6521-30-8
M. Wt: 208.25 g/mol
InChI Key: KSHVDKDQYBNSAN-UHFFFAOYSA-N
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Description

Isopentyl 4-hydroxybenzoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylbutyl 4-hydroxybenzoate
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InChI

InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHVDKDQYBNSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064397
Record name Benzoic acid, 4-hydroxy-, 3-methylbutyl ester
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6521-30-8
Record name Isoamyl 4-hydroxybenzoate
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Record name Isoamyl 4-hydroxybenzoate
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Record name Benzoic acid, 4-hydroxy-, 3-methylbutyl ester
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Record name Benzoic acid, 4-hydroxy-, 3-methylbutyl ester
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Record name Isopentyl 4-hydroxybenzoate
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Record name ISOAMYL 4-HYDROXYBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isopentyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is an ester of p-hydroxybenzoic acid and isopentyl alcohol.[1][2][3] It belongs to the paraben family, a group of chemicals widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing relevant experimental protocols, and offering visual representations of key experimental workflows.

Chemical Identity and Structure

This compound is chemically identified as the 3-methylbutyl ester of 4-hydroxybenzoic acid.[2][5] Its structure consists of a benzene ring substituted with a hydroxyl group and an ester group at the para position. The ester group is formed with isopentyl alcohol.

Synonyms: Isoamyl 4-hydroxybenzoate, Isoamylparaben, 4-Hydroxybenzoic acid isoamyl ester, p-Hydroxybenzoic acid isoamyl ester.[1][2][3][6][7]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for understanding its behavior in various applications, including formulation development and safety assessments.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[2][6][8]
Molecular Weight 208.25 g/mol [6][7][9]
Appearance White to almost white powder or crystal[1][10]
Melting Point 60.0 to 64.0 °C[1]
Boiling Point 242 °C[10]
Density 1.083 ± 0.06 g/cm³ (Predicted)[10]
Solubility and Partitioning
PropertyValueReference
Solubility in Water Limited solubility[5]
Solubility in Organic Solvents Soluble in methanol. Moderately soluble in other organic solvents.[5][10]
pKa 8.22 ± 0.15 (Predicted)[10]

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are essential for reproducible and accurate measurements. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Determination of Boiling Point

The boiling point is determined by distillation. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound (Fischer Esterification)

A common method for the synthesis of esters like this compound is the Fischer esterification. This involves the acid-catalyzed reaction of a carboxylic acid (p-hydroxybenzoic acid) with an alcohol (isopentyl alcohol).

fischer_esterification_workflow cluster_reactants Reactants p_hydroxybenzoic_acid p-Hydroxybenzoic Acid reflux Reflux Reaction Mixture p_hydroxybenzoic_acid->reflux isopentyl_alcohol Isopentyl Alcohol isopentyl_alcohol->reflux acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->reflux workup Aqueous Workup (Neutralization & Washing) reflux->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation or Recrystallization) drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Logical Relationships in Physicochemical Property Determination

The determination of the physicochemical properties of a compound follows a logical workflow to ensure accurate characterization.

property_determination_workflow cluster_physical_properties Physical Properties cluster_solubility_properties Solubility & Partitioning cluster_spectroscopic_analysis Structural Confirmation start Pure Sample of This compound melting_point Melting Point Determination start->melting_point boiling_point Boiling Point Determination start->boiling_point density Density Measurement start->density solubility_water Aqueous Solubility start->solubility_water solubility_organic Organic Solvent Solubility start->solubility_organic pka_determination pKa Determination start->pka_determination nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir mass_spec Mass Spectrometry start->mass_spec data_analysis Data Analysis & Reporting melting_point->data_analysis boiling_point->data_analysis density->data_analysis solubility_water->data_analysis solubility_organic->data_analysis pka_determination->data_analysis nmr->data_analysis ir->data_analysis mass_spec->data_analysis

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has summarized the essential physicochemical properties of this compound, providing a valuable resource for professionals in research, development, and formulation. The presented data, structured for clarity and supported by generalized experimental methodologies and logical workflows, offers a foundational understanding of this compound's characteristics. Accurate knowledge of these properties is paramount for its effective and safe application in various industrial and consumer products.

References

An In-depth Technical Guide to the Synthesis of Isopentyl 4-Hydroxybenzoate from 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopentyl 4-hydroxybenzoate, a member of the paraben family, through the Fischer esterification of 4-hydroxybenzoic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as isoamylparaben, belongs to the paraben class of chemicals, which are esters of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in the cosmetic, pharmaceutical, and food industries due to their effective antimicrobial properties. The synthesis of these compounds is a fundamental process in organic chemistry, typically achieved through Fischer esterification. This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

This guide will focus on the synthesis of this compound from 4-hydroxybenzoic acid and isopentyl alcohol (also known as isoamyl alcohol).

Core Synthesis Pathway: Fischer Esterification

The primary route for synthesizing this compound is the Fischer esterification. This is a reversible, acid-catalyzed condensation reaction between 4-hydroxybenzoic acid and isopentyl alcohol. The overall reaction is depicted below:

G cluster_reactants Reactants cluster_products Products r1 4-Hydroxybenzoic Acid plus + r2 Isopentyl Alcohol catalyst H₂SO₄ (catalyst) Heat (Reflux) r2->catalyst p1 This compound plus2 + p2 Water catalyst->p1

Caption: Fischer Esterification of 4-Hydroxybenzoic Acid.

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester product and achieve a high yield, Le Chatelier's principle is applied. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, isopentyl alcohol) or by removing the water formed during the reaction, often through azeotropic distillation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product, along with typical reaction parameters adapted from similar esterification processes.

Table 1: Properties of Reactants and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
4-Hydroxybenzoic Acid138.12215 (decomposes)1.46
Isopentyl Alcohol88.15131.10.81
This compound208.25~300 (estimated)~1.08 (estimated)

Table 2: Typical Reaction Conditions and Yields for Fischer Esterification

ParameterValue/ConditionReference/Analogy
Molar Ratio (Acid:Alcohol) 1 : 3 to 1 : 4To shift equilibrium towards products[1][4]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A common and effective catalyst[2][3]
Catalyst Loading Catalytic amount (e.g., 1-5 mol%)Standard for Fischer esterification
Reaction Temperature Reflux temperature of the mixtureDepends on the boiling point of the alcohol and solvent
Reaction Time 1 - 4 hoursTypical for similar esterification reactions[2]
Expected Yield 60 - 90%Based on analogous isopentyl acetate synthesis[2][5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established Fischer esterification procedures.[1][2][6]

Materials and Equipment
  • 4-Hydroxybenzoic acid

  • Isopentyl alcohol

  • Concentrated sulfuric acid

  • Toluene (optional, for azeotropic removal of water)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Reaction Procedure

G A Combine Reactants: - 4-Hydroxybenzoic Acid - Isopentyl Alcohol (excess) - Sulfuric Acid (catalyst) B Heat to Reflux (1-4 hours) A->B C Cool Reaction Mixture B->C D Work-up: - Add water and diethyl ether - Separate organic layer C->D E Wash Organic Layer: - Sodium Bicarbonate Solution - Brine Solution D->E F Dry Organic Layer (Anhydrous Sodium Sulfate) E->F G Isolate Product: - Filter and evaporate solvent F->G H Purify Product (Optional): - Distillation or Recrystallization G->H I Characterize Product: - 1H NMR, IR Spectroscopy H->I

Caption: Experimental Workflow for this compound Synthesis.

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid, an excess of isopentyl alcohol (e.g., 3-4 molar equivalents), and a catalytic amount of concentrated sulfuric acid. If using azeotropic removal of water, add toluene and set up a Dean-Stark trap with the reflux condenser.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath.[2] Continue refluxing for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification
  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add water and diethyl ether to the funnel. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate. The organic layer (containing the ester) will typically be the upper layer. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-hydroxybenzoic acid.[2] Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

    • Saturated sodium chloride (brine) solution to remove any residual water-soluble components.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any remaining traces of water.[5]

  • Isolation: Filter the dried organic solution to remove the sodium sulfate. Evaporate the solvent (diethyl ether and any remaining isopentyl alcohol) using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Peaks / SignalsReference
¹H NMR Aromatic protons, ester methylene protons, isopentyl group protons.[7][8][7][8]
IR Spectroscopy O-H stretch (phenolic), C=O stretch (ester), C-O stretch (ester), aromatic C-H and C=C stretches.[8][9]
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzene ring, a triplet for the methylene group adjacent to the ester oxygen, a multiplet for the methine proton of the isopentyl group, and doublets for the two methyl groups of the isopentyl moiety.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad peak for the phenolic O-H stretch, a strong absorption band for the C=O stretch of the ester group, and characteristic peaks for the C-O stretch and aromatic ring vibrations.[5]

Safety Considerations

  • Handle concentrated sulfuric acid with extreme care as it is highly corrosive. Always add acid to the alcohol/acid mixture slowly.

  • Isopentyl alcohol and diethyl ether are flammable. Perform the reaction and extractions in a well-ventilated fume hood, away from any open flames or ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By following these protocols and understanding the underlying chemical principles, researchers can confidently produce this important compound for various applications.

References

Isopentyl 4-Hydroxybenzoate: A Technical Guide to Its Putative Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentyl 4-hydroxybenzoate, a member of the paraben family of compounds, is utilized in various industrial applications. While structurally similar compounds, such as methylparaben and propylparaben, have been identified in a range of natural sources, a comprehensive review of scientific literature and databases reveals a notable absence of evidence for the natural occurrence of this compound. This technical guide consolidates the current knowledge on the natural sources of its constituent precursors, 4-hydroxybenzoic acid and isopentyl alcohol (isoamyl alcohol), and provides context by detailing the known natural occurrences of other parabens. Furthermore, this guide outlines the biosynthetic pathways of these precursors and presents general experimental methodologies relevant to the analysis of parabens in natural matrices.

Introduction

Parabens are a class of alkyl esters of 4-hydroxybenzoic acid. Due to their antimicrobial properties, synthetic parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products. However, there is growing interest in the natural occurrence of these and similar compounds. While shorter-chain parabens like methylparaben and propylparaben have been documented as natural products in various plants and microorganisms, the natural presence of longer-chain parabens, such as this compound, is not established. This guide aims to provide a detailed overview of the current scientific understanding regarding the potential natural sources of this compound by examining its precursors and related compounds.

Natural Occurrence of Precursors

While this compound has not been directly identified from natural sources, its chemical precursors, 4-hydroxybenzoic acid and isopentyl alcohol, are known to be naturally occurring.

4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid (PHBA) is a phenolic compound that is widespread in the plant kingdom. It serves as a precursor for the biosynthesis of various secondary metabolites.

Table 1: Natural Sources of 4-Hydroxybenzoic Acid

KingdomPhylum/DivisionSpeciesCommon NameReference(s)
PlantaeMagnoliophytaCocos nuciferaCoconutN/A
Vitis viniferaGrapeN/A
Syzygium aromaticumCloveN/A
Salix spp.WillowN/A
Vaccinium spp.Blueberry, Cranberry[1]
Cucumis sativusCucumber[1]
Daucus carotaCarrot[1]
Olea europaeaOlive[2][3]
FungiAscomycotaCurvularia sp.-[4]
Phaeomoniella chlamydospora-[5]
Isopentyl Alcohol (Isoamyl Alcohol)

Isopentyl alcohol is a primary alcohol that is a major component of fusel oil, a by-product of ethanol fermentation. It is also found as a volatile compound in many fruits and as a component of some essential oils.

Table 2: Natural Sources of Isopentyl Alcohol

KingdomPhylum/DivisionSpeciesCommon NameReference(s)
PlantaeMagnoliophytaMusa spp.BananaN/A
Malus domesticaAppleN/A
Vitis viniferaGrapeN/A
Lycopersicon esculentumTomatoN/A
FungiAscomycotaSaccharomyces cerevisiaeBrewer's YeastN/A

Natural Occurrence of Structurally Related Parabens

To provide a broader context, it is useful to examine the documented natural sources of other parabens. The presence of these related compounds in nature suggests that the enzymatic machinery for their biosynthesis exists.

Table 3: Natural Occurrence of Other Parabens

ParabenKingdomPhylum/DivisionSpeciesCommon NameReference(s)
MethylparabenPlantaeMagnoliophytaRubus chamaemorusCloudberry[6]
Vanilla planifoliaVanilla[6]
Piper guanacastensisGuanacaste Pepper[2]
Aristolochia kankauensis-[2]
Oxalis tuberosaOca[3]
FungiAscomycotaGuanomyces polythrix-[2]
PropylparabenPlantaeMagnoliophytaMangifera indicaMango[2]
FungiAscomycotaVerticillium spp.-[2]

Biosynthetic Pathways

The biosynthesis of this compound would theoretically involve the esterification of 4-hydroxybenzoic acid with isopentyl alcohol. The pathways leading to these precursors are well-characterized.

Biosynthesis of 4-Hydroxybenzoic Acid

In plants and microbes, 4-hydroxybenzoic acid is primarily synthesized via the shikimate pathway. Chorismate, a key intermediate in this pathway, can be converted to 4-hydroxybenzoate.

Shikimate_Pathway_to_4HBA E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate HBA 4-Hydroxybenzoate Chorismate->HBA Chorismate lyase

Biosynthesis of 4-Hydroxybenzoate via the Shikimate Pathway.
Biosynthesis of Isopentyl Alcohol

Isopentyl alcohol is derived from the amino acid leucine through the Ehrlich pathway in yeast and potentially in other organisms. It can also be synthesized from isopentenyl pyrophosphate (IPP), a central intermediate in the biosynthesis of isoprenoids.[7][8][9][10]

Isopentyl_Alcohol_Biosynthesis cluster_leucine Leucine Catabolism (Ehrlich Pathway) cluster_isoprenoid Isoprenoid Pathway Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transaminase Isovaleraldehyde 3-Methylbutanal (Isovaleraldehyde) KIC->Isovaleraldehyde Decarboxylase Isopentyl_Alcohol Isopentyl Alcohol Isovaleraldehyde->Isopentyl_Alcohol Alcohol dehydrogenase IPP Isopentenyl Pyrophosphate (IPP) IPP->Isopentyl_Alcohol Hypothetical conversion

Biosynthetic routes to Isopentyl Alcohol.

Experimental Protocols: General Methodology for Paraben Analysis in Natural Matrices

While no specific protocols exist for the extraction of this compound from natural sources due to its apparent absence, the following outlines a general workflow that could be adapted for its investigation, based on established methods for other parabens.

Experimental_Workflow Sample 1. Sample Collection (Plant/Fungal/Insect material) Homogenization 2. Homogenization (e.g., grinding in liquid nitrogen) Sample->Homogenization Extraction 3. Extraction (e.g., Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) with ethyl acetate or methanol) Homogenization->Extraction Purification 4. Purification/Cleanup (e.g., Column Chromatography) Extraction->Purification Analysis 5. Instrumental Analysis (GC-MS, LC-MS) Purification->Analysis Identification 6. Structure Elucidation (Comparison with authentic standard, NMR spectroscopy) Analysis->Identification

General workflow for the analysis of parabens in natural samples.
Sample Preparation and Extraction

  • Homogenization : Biological samples (e.g., plant leaves, fungal mycelia) are flash-frozen in liquid nitrogen and ground to a fine powder to rupture cell walls and increase the surface area for extraction.

  • Extraction : The homogenized sample is extracted with a suitable organic solvent. For parabens, methanol or ethyl acetate are commonly used. Techniques such as maceration, sonication, or Soxhlet extraction can be employed to enhance extraction efficiency.

  • Purification : The crude extract is often subjected to a cleanup step to remove interfering substances. Solid-phase extraction (SPE) with a C18 sorbent is a common method for purifying parabens from complex matrices.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization of the hydroxyl group of the paraben may be necessary to improve its chromatographic behavior.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Highly sensitive and specific, LC-MS is well-suited for the analysis of non-volatile compounds like parabens without the need for derivatization.

Identification and Quantification
  • Identification : The identification of this compound would be confirmed by comparing the retention time and mass spectrum of the analyte with those of an authentic chemical standard.

  • Quantification : Once identified, the concentration of the compound in the extract can be determined by creating a calibration curve using known concentrations of the standard.

Conclusion

Based on the current body of scientific literature, there is no direct evidence to support the natural occurrence of this compound in plants, fungi, or insects. However, its constituent precursors, 4-hydroxybenzoic acid and isopentyl alcohol, are common natural products. The biosynthetic pathways for these precursors are well-established. The natural occurrence of other, shorter-chain parabens suggests that the potential for the biosynthesis of this compound in nature cannot be entirely ruled out, although it remains to be discovered. Researchers investigating novel natural products may consider the general methodologies outlined in this guide to explore the presence of this and other long-chain parabens in various biological matrices. Future research, particularly with advanced analytical techniques, may yet reveal the existence of this compound as a natural product.

References

Isopentyl 4-hydroxybenzoate CAS number and chemical structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isopentyl 4-hydroxybenzoate, a member of the paraben family of compounds. This document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its antimicrobial and endocrine-disrupting properties. The information is curated to support researchers, scientists, and professionals in the field of drug development and chemical safety assessment. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using the DOT language illustrate experimental workflows and biological pathways to facilitate a deeper understanding of the subject matter.

Chemical Identity and Structure

This compound, also known as isoamylparaben, is an ester of 4-hydroxybenzoic acid and isopentyl alcohol. It belongs to the paraben class of chemicals, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.

Chemical Structure:

Chemical structure of this compound

Molecular Formula: C₁₂H₁₆O₃[1]

CAS Number: 6521-30-8[1]

IUPAC Name: 3-methylbutyl 4-hydroxybenzoate[1]

Physicochemical Properties

The physicochemical properties of parabens are crucial for their application and toxicological assessment. The properties of this compound are summarized in the table below, along with those of other common parabens for comparative analysis. Generally, as the length of the alkyl chain increases, the water solubility decreases while the octanol-water partition coefficient (log P) and antimicrobial activity increase.[2]

PropertyThis compoundMethylparabenEthylparabenPropylparabenButylparaben
Molecular Weight ( g/mol ) 208.25152.15166.17180.20194.23
Melting Point (°C) 60-63125-128116-11895-9868-71
Boiling Point (°C) 336.7 (Predicted)270-275297-298300-310305-310
Water Solubility ( g/100 mL at 25°C) 0.050.250.170.040.02
log P (Octanol-Water) 3.58 (Predicted)1.962.473.043.57

Data for methyl, ethyl, propyl, and butylparaben are compiled from various sources for comparison.

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 4-hydroxybenzoic acid with isopentyl alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard procedures for paraben synthesis.

Materials:

  • 4-Hydroxybenzoic acid

  • Isopentyl alcohol (3-methyl-1-butanol)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-hydroxybenzoic acid (1.0 equivalent), isopentyl alcohol (3.0-5.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Add toluene to the flask to facilitate azeotropic removal of the water formed during the reaction.

  • Heat the reaction mixture to reflux with vigorous stirring. The water-toluene azeotrope will collect in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-hydroxybenzoic acid is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 4-Hydroxybenzoic Acid Isopentyl Alcohol Sulfuric Acid Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Heat Cooling Cool to RT Reflux->Cooling Extraction Aqueous Work-up & Extraction Cooling->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure Isopentyl 4-Hydroxybenzoate Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity

Antimicrobial Activity

General Trend of Antimicrobial Activity of Parabens: Butylparaben > Propylparaben > Ethylparaben > Methylparaben[2]

Endocrine Disrupting Activity: Estrogenicity

Parabens have been identified as xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen. This activity is a concern due to the potential for endocrine disruption. The estrogenic activity of parabens has been demonstrated in various in vitro assays, such as yeast-based reporter assays and proliferation assays using estrogen-responsive human breast cancer cell lines (e.g., MCF-7).

The general consensus is that the estrogenic potency of parabens also increases with the length of the alkyl side chain.[3] Studies on other parabens have shown that they can bind to the estrogen receptor (ER), with a preference for ERα and ERβ.[4] For instance, isobutylparaben has demonstrated a high binding affinity for both ERα and ERβ.[4]

While specific EC50 values for the estrogenic activity of this compound are not widely reported, it is expected to exhibit estrogenic properties, likely with a potency comparable to or greater than butylparaben.

Estrogen Receptor Signaling Pathway

The estrogenic activity of this compound is mediated through its interaction with the estrogen receptor. The binding of the compound to the estrogen receptor can trigger a cascade of cellular events that are normally regulated by endogenous estrogens.

Estrogen_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_HSP ER-HSP Complex ER->ER_HSP Dissociates from ERE Estrogen Response Element (ERE) ER->ERE Binds to HSP Heat Shock Proteins (HSP) Gene Target Gene ERE->Gene regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response (e.g., Proliferation) Protein->CellularResponse IPHB Isopentyl 4-Hydroxybenzoate IPHB->ER Binds

Caption: Estrogen receptor signaling pathway activated by this compound.

Applications in Research and Drug Development

Due to its antimicrobial properties, this compound and other parabens are used as preservatives in a wide range of pharmaceutical formulations, including creams, lotions, and oral medications, to prevent microbial contamination and extend shelf life.

For researchers, this compound can serve as a reference compound in studies investigating:

  • The structure-activity relationships of antimicrobial agents.

  • The mechanisms of endocrine disruption by xenoestrogens.

  • The development of new preservative systems with improved safety profiles.

  • The metabolism and toxicokinetics of parabens.

Safety Considerations

While parabens have a long history of use as effective preservatives, concerns have been raised regarding their potential for skin irritation, sensitization, and endocrine disruption. Regulatory bodies in different regions have set maximum permitted concentrations for parabens in consumer products. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and be aware of the relevant safety data sheets (SDS).

Conclusion

This compound is a paraben with significant antimicrobial properties, making it an effective preservative. However, like other parabens, its potential for endocrine disruption through estrogenic activity warrants careful consideration in its application and further research. This technical guide provides essential information for professionals working with this compound, from its fundamental chemical properties to its biological activities and synthesis. The provided protocols and diagrams are intended to facilitate further investigation and a deeper understanding of this compound's role in science and industry.

References

A Technical Guide to the Spectral Analysis of Isopentyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for Isopentyl 4-hydroxybenzoate, a compound of interest in various research and development sectors. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Structural and Spectral Data Summary

This compound (also known as isoamyl p-hydroxybenzoate) is an organic compound with the molecular formula C12H16O3.[1] Its chemical structure consists of a benzoate core substituted with a hydroxyl group at the para position and an isopentyl group forming the ester linkage. The following sections detail the characteristic spectral data that confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.87d2HAr-H (ortho to -COO)
6.85d2HAr-H (ortho to -OH)
4.24t2H-OCH₂-
1.79 - 1.65m1H-CH(CH₃)₂
1.65 - 1.50m2H-CH₂-CH(CH₃)₂
0.94d6H-CH(CH₃)₂

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Chemical Shift (δ) ppmCarbon TypeAssignment
166.7C=OEster Carbonyl
160.0CAr-C-OH
131.6CHAr-CH (ortho to -COO)
122.0CAr-C-COO
115.1CHAr-CH (ortho to -OH)
64.4CH₂-OCH₂-
37.5CH-CH(CH₃)₂
25.0CH₂-CH₂-CH(CH₃)₂
22.4CH₃-CH(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Wavenumber (cm⁻¹)IntensityAssignment
3350BroadO-H stretch (phenolic)
2960MediumC-H stretch (aliphatic)
1680StrongC=O stretch (ester)
1605, 1510StrongC=C stretch (aromatic)
1280StrongC-O stretch (ester)
1170StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[3] The data presented here is based on Electron Impact (EI) ionization.[4]

m/zRelative Intensity (%)Assignment
20825[M]⁺ (Molecular Ion)
138100[HOC₆H₄CO₂H]⁺ (Base Peak)
12161[HOC₆H₄CO]⁺
9316[C₆H₅O]⁺
7018[C₅H₁₀]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5]

  • Filtration : To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing.[6][7]

  • Data Acquisition : Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5] The magnetic field is then shimmed to maximize homogeneity. The probe is tuned to the appropriate nucleus (¹H or ¹³C).[5] Standard pulse sequences are then used to acquire the spectra.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Thin Film Method) : If the sample is a solid, dissolve a small amount (a few milligrams) in a volatile solvent like acetone or methylene chloride.[8] Drop a few drops of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8] If the sample is a liquid, place one to two drops directly between two salt plates.[9]

  • Data Acquisition : Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[8] Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, this can be achieved by heating the sample to create a vapor or by using a direct insertion probe.[4]

  • Ionization : The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4] This process, known as electron impact (EI) ionization, removes an electron from the molecule to form a positively charged molecular ion ([M]⁺) and various fragment ions.[4][10]

  • Mass Analysis : The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[10] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[10]

  • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.[10]

Visualizations

The following diagrams illustrate the workflow of spectral data acquisition and the logical relationship between the different spectral techniques and the structural information they provide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution MS_Spec Mass Spectrometer Sample->MS_Spec Direct Inlet/Vaporization Filtration Filter (for NMR) Dissolution->Filtration Deposition Deposit on salt plate (for IR) Dissolution->Deposition NMR_Spec NMR Spectrometer Filtration->NMR_Spec IR_Spec IR Spectrometer Deposition->IR_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for spectral analysis.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Provided Information NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight Fragmentation Pattern MS->Molecular_Weight Structure This compound Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

References

An In-depth Technical Guide to the Solubility of Isopentyl 4-hydroxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is a member of the paraben family, which are esters of p-hydroxybenzoic acid. Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. The solubility of these compounds in various organic solvents is a critical parameter for formulation development, purification processes, and the preparation of stock solutions for toxicological and efficacy studies.

This technical guide provides a comprehensive overview of the solubility of parabens in common organic solvents, using butylparaben as a case study. The document presents quantitative solubility data, details the experimental protocols for solubility determination, and discusses the physicochemical factors that govern the solubility of these compounds.

Physicochemical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent molecules. The chemical structure of this compound includes a polar phenolic hydroxyl group and a carboxyl group, as well as a nonpolar isopentyl alkyl chain. This amphiphilic nature dictates its solubility in different organic solvents.

  • Polar Solvents: In polar protic solvents like alcohols (e.g., methanol, ethanol), the hydroxyl group of the paraben can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions and generally high solubility. In polar aprotic solvents (e.g., acetone), the solvent can act as a hydrogen bond acceptor for the paraben's hydroxyl group.

  • Nonpolar Solvents: The nonpolar alkyl chain of the paraben interacts favorably with nonpolar solvents through van der Waals forces. The longer the alkyl chain, the greater the solubility in nonpolar solvents.

  • Temperature: The solubility of parabens in organic solvents is generally endothermic, meaning that solubility increases with an increase in temperature.

Quantitative Solubility of Butylparaben (Analog)

The following tables summarize the mole fraction and mass fraction solubility of butylparaben in several common organic solvents at various temperatures. This data is sourced from studies that employed a gravimetric method for solubility determination.[1][2][3][4][5]

Table 1: Mole Fraction Solubility of Butylparaben in Various Organic Solvents

Temperature (°C)MethanolEthanolPropanolAcetoneEthyl AcetateAcetonitrile
10 0.2010.2350.2980.4010.2580.119
20 0.2650.3060.3810.4890.3310.165
30 0.3440.3920.4780.5840.4180.224
40 0.4410.4930.5860.6810.5210.301
50 0.5560.6100.7010.7780.6390.401

Table 2: Mass Fraction Solubility of Butylparaben in Various Organic Solvents

Temperature (°C)MethanolEthanolPropanolAcetoneEthyl AcetateAcetonitrile
10 0.5980.6410.6430.7710.5920.381
20 0.6830.7180.7180.8300.6720.463
30 0.7700.7930.7890.8830.7530.558
40 0.8520.8600.8500.9230.8280.659
50 0.9230.9160.9050.9570.8930.763

At 20°C, the mass fraction solubility of butylparaben follows the order: Methanol > Ethanol > Acetone > Propanol > Ethyl Acetate > Acetonitrile.[3] However, when expressed in terms of mole fraction, the order changes to: Acetone > Propanol > Ethanol > Ethyl Acetate > Methanol > Acetonitrile.[3][4][5] This highlights the importance of considering the molecular weight of the solvents when evaluating solubility for specific applications.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details the gravimetric method used to determine the solubility of parabens in organic solvents.[1][2][3]

4.1. Materials and Equipment

  • This compound (or analog) of high purity

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath with temperature control (±0.1°C)

  • Analytical balance (±0.0001 g)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Drying oven

  • Glass vials

4.2. Procedure

  • Temperature Control: Set the thermostatic water bath to the desired temperature and allow the jacketed glass vessel to equilibrate.

  • Solvent Addition: Add a known mass of the selected organic solvent to the jacketed glass vessel.

  • Solute Addition: Gradually add an excess amount of the paraben to the solvent while stirring to ensure that a solid phase remains, indicating a saturated solution.

  • Equilibration: Allow the suspension to stir for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sampling: Once equilibrium is achieved, stop the stirring and allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being drawn.

  • Sample Weighing: Immediately weigh the filled syringe to determine the mass of the withdrawn solution.

  • Solvent Evaporation: Transfer the solution from the syringe to a pre-weighed glass vial.

  • Drying: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the paraben (e.g., 50-60°C) until a constant weight is achieved.

  • Final Weighing: After cooling to room temperature in a desiccator, weigh the vial containing the dry paraben residue.

  • Calculation: The mass of the dissolved paraben and the mass of the solvent in the sample can be determined by subtraction. The solubility can then be expressed in various units, such as mass fraction (mass of solute / mass of solution) or mole fraction.

  • Repeatability: Repeat the measurement at each temperature at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the gravimetric determination of paraben solubility.

experimental_workflow A Temperature Equilibration of Jacketed Vessel B Addition of Known Mass of Solvent A->B C Addition of Excess Solute (Paraben) B->C D Stirring for Equilibration (e.g., 24h) C->D E Sampling of Supernatant with Filter Syringe D->E F Weighing of Sampled Solution E->F G Evaporation of Solvent in Drying Oven F->G H Weighing of Dry Solute Residue G->H I Calculation of Solubility (Mass Fraction, Mole Fraction) H->I

Caption: Gravimetric method workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, the data for its close analog, butylparaben, provides valuable insights into its likely solubility behavior in common organic solvents. The solubility is influenced by the interplay of the polar hydroxyl and carboxyl groups and the nonpolar alkyl chain of the paraben molecule with the solvent. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the solubility of this compound in their specific solvent systems of interest. This information is essential for the effective formulation and development of products containing this widely used preservative.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Isopentyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Isopentyl 4-hydroxybenzoate, a member of the paraben family of preservatives. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar parabens, namely propylparaben and butylparaben, to provide a robust predictive analysis. This approach is grounded in the homologous nature of the paraben series, where thermal properties are expected to show predictable trends with increasing alkyl chain length.

Introduction to this compound and its Thermal Stability

This compound, an ester of p-hydroxybenzoic acid, is utilized as a preservative in various cosmetic and pharmaceutical formulations due to its antimicrobial properties. The thermal stability of this compound is a critical parameter for drug development and formulation, as it dictates storage conditions, manufacturing processes (such as heat sterilization), and shelf-life. Degradation at elevated temperatures can lead to a loss of preservative efficacy and the formation of potentially harmful byproducts.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed to evaluate the thermal stability of pharmaceutical ingredients. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, phase transitions, and decompositional energetics.

Thermal Analysis of Structurally Related Parabens

To extrapolate the thermal behavior of this compound, this guide presents TGA and DSC data for propylparaben and butylparaben. As the isopentyl group is structurally similar to and larger than the propyl and butyl groups, the thermal stability of this compound is expected to be in a comparable range, likely showing a slightly different decomposition profile due to the increased molecular weight and branching of the alkyl chain.

Table 1: Thermal Analysis Data for Propylparaben and Butylparaben

ParameterPropylparabenButylparaben
Melting Point (DSC) 95-98 °C68-69 °C
Onset Decomposition Temp. (TGA) ~280 °C~300 °C
Peak Decomposition Temp. (TGA) Not explicitly foundNot explicitly found
Mass Loss (%) ~100% (upon completion of decomposition)~100% (upon completion of decomposition)

Note: Specific onset and peak decomposition temperatures from TGA can vary depending on experimental conditions such as heating rate. The values presented are approximate based on general findings for parabens.

Experimental Protocols for Thermal Analysis

A standardized experimental protocol is crucial for obtaining reproducible and comparable thermal analysis data. The following methodologies are recommended for the thermal characterization of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Determine the peak decomposition temperature from the derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of mass loss.

    • Calculate the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 150 °C).

  • Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point from the onset or peak of the endothermic melting transition.

Visualizing Experimental and Degradation Pathways

To provide a clear understanding of the experimental workflow and the chemical transformations that this compound undergoes upon thermal degradation, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis start Start weigh Weigh Sample (5-10 mg for TGA, 2-5 mg for DSC) start->weigh place_tga Place in TGA Pan weigh->place_tga place_dsc Place in DSC Pan weigh->place_dsc load_tga Load into TGA place_tga->load_tga load_dsc Load into DSC place_dsc->load_dsc purge_tga Purge with N2 load_tga->purge_tga heat_tga Heat (30-600°C @ 10°C/min) purge_tga->heat_tga record_tga Record Mass vs. Temp heat_tga->record_tga analyze_tga Determine Onset & Peak Decomposition Temps, Mass Loss % record_tga->analyze_tga purge_dsc Purge with N2 load_dsc->purge_dsc heat_dsc Heat (e.g., 25-150°C @ 10°C/min) purge_dsc->heat_dsc record_dsc Record Heat Flow vs. Temp heat_dsc->record_dsc analyze_dsc Determine Melting Point record_dsc->analyze_dsc report Generate Report analyze_tga->report analyze_dsc->report DegradationPathway isopentylparaben This compound phba p-Hydroxybenzoic Acid isopentylparaben->phba Hydrolysis (+H2O) isopentanol Isopentanol isopentylparaben->isopentanol Ester Cleavage Product phenol Phenol phba->phenol Decarboxylation co2 Carbon Dioxide phba->co2 Decarboxylation Product

Toxicological data and safety assessment of Isopentyl 4-hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is an ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. Despite their extensive use, the safety of parabens has been a subject of scientific discussion. This technical guide provides a comprehensive overview of the available toxicological data and safety assessment for this compound. Due to the limited specific data for this compound, a read-across approach is employed, utilizing data from structurally similar parabens, primarily propylparaben and butylparaben, to complete the toxicological profile.

Toxicological Data Summary

The available toxicological data for this compound and its analogues are summarized in the tables below.

Table 1: Acute Toxicity Data

Test SubstanceEndpointSpeciesRouteValueReference
PropylparabenLD50RatOral>5000 mg/kg bw[1]
PropylparabenLD50MouseOral6332-7633 mg/kg bw[1]
ButylparabenLD50MouseOral13200 mg/kg bw[2]

Table 2: Irritation and Sensitization Data

Test SubstanceEndpointSpeciesResultReference
This compoundSkin IrritationN/ACauses skin irritation[3]
This compoundEye IrritationN/ACauses serious eye irritation[3]
PropylparabenSkin IrritationAnimalMildly irritating[1][4]
ButylparabenSkin IrritationAnimalIrritating[2]
ButylparabenEye IrritationAnimalCorrosive[2]
PropylparabenSkin SensitizationHumanSensitization has occurred with application to damaged skin[1][4]
ButylparabenSkin SensitizationAnimalNon-sensitizing[2]
ButylparabenSkin SensitizationHumanLow sensitization potential[2]

Table 3: Repeated Dose Toxicity Data

Test SubstanceNOAELSpeciesRouteDurationReference
Propylparaben5500 mg/kg bw/dayRatOralChronic[1]

Table 4: Genotoxicity Data

Test SubstanceAssayResultReference
PropylparabenMutagenicityNot mutagenic[1]
PropylparabenClastogenicityNot clastogenic[1]
ButylparabenGenotoxicityNon-genotoxic in vitro and in vivo[2]

Table 5: Carcinogenicity Data

Test SubstanceSpeciesResultReference
PropylparabenN/ANot carcinogenic[1]
ButylparabenRat, MouseNon-carcinogenic[2]

Table 6: Reproductive and Developmental Toxicity Data

Test SubstanceNOELSpeciesEndpointReference
Butylparaben2 mg/kg bw/dayRatPostnatal developmental toxicity[2]

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are the standard for regulatory toxicology.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[5][6][7][8][9]

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[5][6] The untreated skin serves as a control. The degree of irritation or corrosion is evaluated at specific intervals.[5][6]

Procedure:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Dose Application: 0.5 mL of the liquid or 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[5] The site is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.[5][6]

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[6] Observations may continue for up to 14 days to assess the reversibility of the effects.[5][6]

  • Scoring: Skin reactions are scored using a standardized system.

OECD_404_Workflow cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Observation A Select healthy young adult albino rabbits B Clip a small area of skin on the back A->B C Apply 0.5g/mL of test substance to clipped skin B->C D Cover with gauze and semi-occlusive dressing C->D E 4-hour exposure period D->E F Remove patch and clean the area E->F G Observe and score skin for erythema and edema at 1, 24, 48, 72 hours F->G H Continue observation up to 14 days if necessary G->H

Figure 1: OECD 404 Acute Dermal Irritation/Corrosion Workflow.
Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[3][10][11][12][13][14][15][16]

Principle: A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.[11][12] The degree of eye irritation or corrosion is assessed by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[12]

Procedure:

  • Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.[3]

  • Dose Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[11] The eyelids are gently held together for about one second.[14]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11][13] Observations may be extended to 21 days to assess reversibility.[10]

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

OECD_405_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation A Select healthy young adult albino rabbits B Examine both eyes for pre-existing defects A->B C Instill 0.1g/mL of test substance into one eye B->C D Gently hold eyelids together for 1 second C->D E Examine eyes at 1, 24, 48, 72 hours D->E F Score corneal, iridial, and conjunctival lesions E->F G Continue observation up to 21 days if necessary F->G OECD_429_Workflow A Apply test substance to mouse ears for 3 days B Inject radiolabelled thymidine on day 5 A->B C Excise auricular lymph nodes on day 6 B->C D Prepare single-cell suspension C->D E Measure radiolabel incorporation D->E F Calculate Stimulation Index (SI) E->F G Classify as sensitizer if SI >= 3 F->G Read_Across_Logic cluster_target Target Substance cluster_source Source Substances (Analogues) cluster_justification Justification cluster_prediction Toxicological Profile Prediction Target This compound (Data Gaps) Source1 Propylparaben Just1 Structural Similarity Source1->Just1 Just2 Similar Metabolic Pathway Source1->Just2 Source2 Butylparaben Source2->Just1 Source2->Just2 Prediction Predicted Toxicological Profile of this compound Just1->Prediction Just2->Prediction Prediction->Target

References

An In-depth Technical Guide on the Antimicrobial Action of Isopentyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentyl 4-hydroxybenzoate, also known as isopentylparaben, belongs to the paraben family of preservatives utilized for their broad-spectrum antimicrobial properties in cosmetics, pharmaceuticals, and food products.[1][2] Like other parabens, its efficacy is linked to the length of its alkyl chain; longer chains generally correlate with increased antimicrobial effectiveness.[3] The antimicrobial action of this compound is not attributed to a single target but rather a multi-pronged attack on microbial cells, primarily involving the disruption of cell membrane integrity, inhibition of crucial enzymatic processes, and interference with nucleic acid synthesis.[4][5]

Core Mechanism: Disruption of Microbial Cell Membranes

The primary and most critical mode of action for this compound is the disruption of the microbial cell membrane.[4][6] Its lipophilic isopentyl group allows it to easily insert itself into the lipid bilayer of bacterial and fungal cell membranes.[4] This intercalation leads to a cascade of detrimental effects that ultimately compromise cell viability.

  • Alteration of Membrane Fluidity and Permeability: By embedding within the lipid bilayer, the paraben molecule disrupts the packing of phospholipids, increasing membrane fluidity and permeability.[4][7] This loss of integrity causes the leakage of essential intracellular components, such as potassium ions (K+), ATP, and small metabolites.[4][6] The disruption of the carefully maintained electrochemical gradients across the membrane is catastrophic for cellular functions like energy production and transport.[4]

  • Inhibition of Membrane-Bound Enzymes and Transport Systems: The functionality of many vital proteins, including enzymes and transport systems, is dependent on the specific lipid environment of the cell membrane. By altering this environment, this compound can indirectly inhibit the activity of these proteins, such as ATPases and phosphotransferases, which are crucial for energy metabolism and nutrient uptake.[4][5][8]

Inhibition of Cellular Synthesis

This compound also exerts its antimicrobial effects by interfering with the synthesis of essential macromolecules.

  • Inhibition of Nucleic Acid Synthesis: Evidence suggests that parabens can impede the synthesis of both DNA and RNA.[3][4][5] While the exact molecular targets are not fully elucidated, it is proposed that parabens may inhibit the function of DNA and RNA polymerases, the enzymes responsible for replication and transcription.[4] This action effectively halts microbial growth and proliferation.

  • Inhibition of Protein Synthesis: By disrupting membrane function and energy production, this compound can indirectly inhibit protein synthesis. Furthermore, some studies suggest a more direct interference with the enzymes involved in this process.[6]

Quantitative Data: Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[9][10] The MIC50 is the concentration that inhibits 50% of the tested isolates.[11] While specific MIC data for this compound is not extensively available in the provided search results, data for the parent compound, 4-hydroxybenzoic acid, and other parabens demonstrate their general efficacy.

CompoundMicroorganism(s)MIC Range (mg/mL)IC50 (µg/mL)Reference
4-hydroxybenzoic acid Gram-positive & some Gram-negative bacteria36.00 - 72.00160[12][13]
trans 4-hydroxycinnamic acid Gram-positive & some Gram-negative bacteria100 - 170[12]

Note: The antimicrobial effectiveness of parabens increases with the length of the alkyl chain. Therefore, this compound is expected to have a lower MIC (higher potency) than 4-hydroxybenzoic acid or methylparaben against many microorganisms.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[14]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Microorganism culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.

  • Sterile pipettes and tips.

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.[9]

Protocol 2: Cell Membrane Permeability Assay (Propidium Iodide Uptake)

This protocol assesses damage to the bacterial cell membrane by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Objective: To evaluate the membrane-disrupting effect of this compound on bacterial cells.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus or Escherichia coli) grown to mid-log phase.

  • Phosphate-buffered saline (PBS).

  • This compound solution at various concentrations.

  • Propidium iodide (PI) stock solution.

  • Positive control (e.g., a known membrane-disrupting agent like nisin).[15]

  • Negative control (e.g., 1% DMSO in PBS).[15]

  • Fluorometer or fluorescence microscope.

Procedure:

  • Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Treatment: Aliquot the cell suspension into tubes or a microplate. Add this compound to achieve the desired final concentrations. Include positive and negative controls.

  • Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

  • Staining: Add PI to each sample to a final concentration of ~2 µM and incubate in the dark for 10-15 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). Alternatively, visualize the cells under a fluorescence microscope. Red fluorescence indicates cells with damaged membranes.[15]

  • Data Analysis: Compare the fluorescence intensity of treated samples to the controls. A significant increase in fluorescence indicates membrane permeabilization.

Visualizations

Proposed Antimicrobial Mechanism of this compound

Antimicrobial_Mechanism cluster_compound This compound cluster_cell Microbial Cell cluster_effects Cellular Effects Compound Isopentyl 4-hydroxybenzoate Membrane Cell Membrane Compound->Membrane Intercalation DNA_RNA DNA/RNA Synthesis Compound->DNA_RNA Inhibition Enzymes Key Enzymes (e.g., ATPase) Compound->Enzymes Inhibition Permeability Increased Permeability & Fluidity Membrane->Permeability Inhibition Synthesis Inhibition DNA_RNA->Inhibition Enzymes->Inhibition Leakage Ion & ATP Leakage Permeability->Leakage Death Cell Death Leakage->Death Inhibition->Death

Caption: Multi-pronged antimicrobial mechanism of this compound.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_plate Prepare 96-well plate with sterile broth start->prep_plate serial_dilute Perform 2-fold serial dilution of this compound prep_plate->serial_dilute inoculate Inoculate wells with standardized microbial culture serial_dilute->inoculate controls Add Positive & Negative Controls inoculate->controls incubate Incubate at optimal temperature & time controls->incubate read_results Visually inspect for turbidity (or use plate reader) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Endocrine-Disrupting Potential of Isopentyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is an alkyl ester of p-hydroxybenzoic acid used as a preservative in cosmetics and pharmaceutical products. Growing scientific evidence has categorized parabens as endocrine-disrupting chemicals (EDCs) due to their potential to interfere with the body's hormonal systems.[1] This technical document provides a comprehensive analysis of the endocrine-disrupting properties of this compound, focusing on its interactions with estrogenic, androgenic, and steroidogenic pathways. Data from a range of in vitro assays are presented, along with detailed experimental protocols and signaling pathway visualizations to support researchers, scientists, and drug development professionals in evaluating the toxicological profile of this compound. The evidence indicates that this compound exhibits weak estrogenic activity, anti-androgenic properties, and may interfere with steroidogenesis.

Estrogenic Activity

This compound demonstrates estrogenic activity by interacting with estrogen receptors (ERs). The estrogenic potency of parabens generally increases with the length and branching of the alkyl side-chain.[2]

1.1 Estrogen Receptor Binding

Competitive binding assays show that parabens can displace 17β-estradiol from both human estrogen receptor alpha (ERα) and beta (ERβ).[2] Isobutylparaben (a structurally similar compound) shows a high binding affinity for both ERα and ERβ, with IC50 values of 6.0 x 10⁻⁶ M and 5.0 x 10⁻⁶ M, respectively.[2] This affinity is comparable to that of Bisphenol A.[2] Specifically, isobutylparaben was able to displace 81% of [3H]oestradiol from cytosolic ERα in MCF7 cells at a 100,000-fold molar excess.[3] This interaction is foundational to its ability to mimic endogenous estrogens.

1.2 Transcriptional Activation and Cellular Proliferation

Binding of this compound to the ER can initiate a signaling cascade, leading to the transcription of estrogen-responsive genes. In MCF-7 human breast cancer cells, which are ER-positive, parabens have been shown to induce the expression of estrogen-regulated genes like GREB1 and pS2.[3][4] This transcriptional activation is ER-dependent, as it can be blocked by ER antagonists such as ICI 182,780.[3][4] Furthermore, this activity translates to a physiological response, as isobutylparaben has been shown to increase the proliferation of estrogen-dependent MCF7 and ZR-75-1 breast cancer cells.[3]

Table 1: Quantitative Data on Estrogenic Activity of Structurally Similar Parabens

Assay Type System Compound Endpoint Value Reference Compound
Competitive ERα Binding Human ERα Isobutyl p-hydroxybenzoate IC50 6.0 x 10⁻⁶ M 17β-estradiol
Competitive ERβ Binding Human ERβ Isobutyl p-hydroxybenzoate IC50 5.0 x 10⁻⁶ M 17β-estradiol
ERE-CAT Reporter Gene MCF7 Cells Isobutylparaben Effective Conc. 10⁻⁵ M 10⁻⁸ M 17β-estradiol

| Cell Proliferation | MCF7 & ZR-75-1 Cells | Isobutylparaben | Effective Conc. | 10⁻⁵ M | 10⁻⁸ M 17β-estradiol |

1.3 Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines the methodology used to determine the binding affinity of a test compound to the estrogen receptor.

  • Receptor Source: Human estrogen receptor alpha (ERα) and beta (ERβ) proteins are utilized.[2] Alternatively, cytosolic extracts from ER-positive cells like MCF7 or rat uteri can be used.[3][5]

  • Ligand: A radiolabeled estrogen, typically [³H]-17β-estradiol, is used as the competitive ligand.

  • Procedure:

    • A constant concentration of the ER protein and the radiolabeled estradiol is incubated in a reaction buffer.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Unbound ligand is separated from the receptor-ligand complex, often using a method like dextran-coated charcoal or hydroxylapatite precipitation.

    • The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is calculated as the IC50 value. This value is inversely proportional to the binding affinity of the compound. Relative Binding Affinity (RBA) can be calculated by comparing the IC50 of the test compound to the IC50 of 17β-estradiol.

1.4 Visualization: Estrogen Receptor Signaling Pathway

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPHB Isopentyl 4-hydroxybenzoate ER Estrogen Receptor (ERα / ERβ) IPHB->ER Binds & Displaces HSP HSP HSP90 ER->HSP Inactive Complex Dimer ER Dimer ER->Dimer Dimerization Dimer_n ER Dimer Dimer->Dimer_n Nuclear Translocation DNA DNA ERE Estrogen Response Element (ERE) DNA->ERE Transcription Gene Transcription ERE->Transcription Initiates Effects Estrogenic Effects (e.g., Cell Proliferation) Transcription->Effects Dimer_n->ERE Binds to

Caption: Estrogen Receptor (ER) activation by this compound.

Anti-Androgenic Activity

In addition to estrogenic effects, parabens have demonstrated the ability to act as antagonists to the androgen receptor (AR), thereby inhibiting the action of male hormones like testosterone.

2.1 Androgen Receptor Antagonism

In vitro assays show that several parabens can inhibit testosterone-induced transcriptional activity.[6][7] Studies using an androgen receptor-mediated transcriptional activity assay revealed that butyl- and propyl-4-hydroxybenzoate significantly inhibited the activity of testosterone.[6] The anti-androgenic activity of parabens, including isobutylparaben and n-butylparaben, has been confirmed in reporter gene assays using stably transfected CHO-K1 cells (AR-EcoScreen System).[8] It is noted that the compounds themselves do not show androgenic activity but act as antagonists in the presence of an androgen.[6][7]

Table 2: Quantitative Data on Anti-Androgenic Activity of Parabens

Assay Type System Compound Concentration % Inhibition of Testosterone Activity
AR Transcriptional Activity HEK293 Cells Butyl-4-hydroxybenzoate 10 µM 33%[6][7]
AR Transcriptional Activity HEK293 Cells Propyl-4-hydroxybenzoate 10 µM 19%[6][7]
AR Reporter Gene Assay AR-EcoScreen Cells Isobutylparaben Not specified Anti-androgenic activity observed

| AR Reporter Gene Assay | AR-EcoScreen Cells | n-Butylparaben | Not specified | Anti-androgenic activity observed |

2.2 Experimental Protocol: Androgen Receptor-Mediated Transcriptional Activity Assay

This protocol describes a cell-based reporter gene assay to screen for androgen agonists and antagonists.

  • Cell Line: A human cell line, such as human embryonic kidney (HEK) 293 or Chinese Hamster Ovary (CHO-K1), that lacks critical steroid metabolizing enzymes is used.[6][8] The cells are stably transfected with a human androgen receptor (hAR) expression vector and a reporter plasmid containing an androgen-responsive promoter (e.g., MMTV) driving a reporter gene (e.g., luciferase).[6]

  • Procedure:

    • The stably transfected cells are plated in 96-well plates and cultured in a medium devoid of androgenic substances.

    • To test for anti-androgenic activity, cells are co-treated with a fixed concentration of an androgen agonist (e.g., 0.125 nM testosterone) and varying concentrations of the test compound (this compound).

    • Control wells include cells treated with vehicle, testosterone alone (positive control), and a known AR antagonist like flutamide.

    • The plates are incubated for a sufficient period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.

    • Cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

  • Data Analysis: The luciferase activity in wells treated with the test compound is compared to the activity in the positive control (testosterone alone). A reduction in signal indicates anti-androgenic activity. The results are typically expressed as a percentage inhibition of the maximal testosterone-induced response.

2.3 Visualization: Androgen Receptor Antagonism

Androgen_Receptor_Antagonism cluster_outside Extracellular cluster_cell Cell Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds to AR_complex AR-Testosterone Complex IPHB Isopentyl 4-hydroxybenzoate IPHB->AR Competitively Binds (Antagonist) Pathway_blocked Signaling Pathway Blocked AR_complex->Pathway_blocked Binding Prevented by IPHB Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1, 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase Interference Potential Interference by Parabens Interference->Cholesterol Interference->Progesterone

References

Isopentyl 4-Hydroxybenzoate: A Comprehensive Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is an alkyl ester of p-hydroxybenzoic acid. Parabens as a class are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their bactericidal and fungicidal properties.[1] The biological activity of parabens, particularly their potential as endocrine-disrupting chemicals, has been a subject of extensive research. The estrogenic activity of parabens is known to increase with the length and branching of the alkyl chain.[2] This technical guide provides a comprehensive literature review of the known and anticipated biological activities of this compound, supported by experimental protocols and data from closely related analogs.

Core Biological Activities

While direct experimental data on this compound is limited in the current literature, its biological activities can be inferred from studies on structurally similar long-chain parabens, such as isobutylparaben.

Estrogenic Activity

Parabens are known to exert weak estrogenic effects by binding to estrogen receptors (ERα and ERβ), which can lead to the proliferation of estrogen-dependent cells.[3][4] The estrogenic potency of parabens generally increases with the length of their alkyl chain, with branched-chain isomers showing greater activity than their straight-chain counterparts.[2] Given this trend, this compound is expected to exhibit estrogenic activity.

Studies on isobutylparaben, a close structural analog, have demonstrated its ability to induce proliferation in the ER-positive human breast cancer cell line, MCF-7.[5] The half-maximal effective concentration (EC50) for this proliferative effect has been reported, indicating its potency.[5] It is plausible that this compound would exhibit similar or even slightly more potent estrogenic effects due to its longer alkyl chain.

Table 1: Estrogenic Activity of Isobutylparaben in MCF-7 Cells

CompoundEndpointCell LineEC50 (µM)Citation
IsobutylparabenProliferationMCF-70.30[5]
Antimicrobial Activity
Cytotoxicity

The cytotoxic effects of parabens have been investigated against various cell lines. For instance, isobutylparaben has been shown to induce cytotoxic effects in certain cancer cell lines. While specific IC50 values for this compound are not available, it is reasonable to anticipate that it would exhibit cytotoxic activity, particularly at higher concentrations.

Antioxidant and Anti-inflammatory Activities

Phenolic compounds, including derivatives of 4-hydroxybenzoic acid, are known to possess antioxidant properties due to their ability to scavenge free radicals.[7] While direct studies on the antioxidant and anti-inflammatory potential of this compound are lacking, its chemical structure suggests it may exhibit such activities. Further research is required to quantify these potential effects.

Experimental Protocols

Detailed methodologies for key experiments relevant to the biological activities of this compound are provided below.

Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol preparation

  • [3H]-17β-estradiol (radioligand)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound.

  • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.

  • Wash the pellets to remove unbound radioligand.

  • Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.[8][9]

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Hormone-free medium (phenol red-free DMEM with charcoal-stripped FBS)

  • Test compound (this compound)

  • Positive control (17β-estradiol)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Culture MCF-7 cells in standard medium.

  • Seed the cells in 96-well plates at an appropriate density.

  • After cell attachment, replace the medium with hormone-free medium and incubate for 24-72 hours to starve the cells of estrogens.

  • Treat the cells with various concentrations of the test compound, positive control, and a vehicle control.

  • Incubate the plates for 6-7 days.

  • Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell proliferation relative to the vehicle control and determine the EC50 value.[10][11]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (this compound)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[12][13][14]

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound based on its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution in methanol

  • Test compound (this compound)

  • Positive control (e.g., ascorbic acid)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compound in methanol.

  • Add the DPPH solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of scavenging activity and determine the IC50 value.[15][16][17]

MTT Cytotoxicity Assay

This colorimetric assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Materials:

  • Target cell line (e.g., a cancer cell line or a normal cell line)

  • Cell culture medium

  • Test compound (this compound)

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[18][19]

Visualizations

Signaling Pathway

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I4H Isopentyl 4-hydroxybenzoate ER Estrogen Receptor (ERα/ERβ) I4H->ER Binding HSP Heat Shock Proteins ER->HSP Inactive State ER_I4H ER-I4H Complex ER->ER_I4H Conformational Change & Dimerization ERE Estrogen Response Element (ERE) ER_I4H->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Estrogenic signaling pathway of this compound.

Experimental Workflow

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to attach (overnight) A->B C Add serial dilutions of This compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H I Calculate % cell viability and IC50 value H->I

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

This compound, as a long-chain paraben, is predicted to exhibit biological activities characteristic of its chemical class, most notably estrogenic and antimicrobial effects. While direct quantitative data for this specific compound is sparse, studies on close structural analogs like isobutylparaben provide valuable insights into its potential potency. The provided experimental protocols offer a framework for researchers to systematically investigate and quantify the biological activities of this compound. Further research is warranted to fully elucidate its biological profile and to assess its safety and potential therapeutic applications.

References

Methodological & Application

Application Note: Quantification of Isopentyl 4-hydroxybenzoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isopentyl 4-hydroxybenzoate. This compound, a member of the paraben family, is utilized as a preservative in various cosmetic, pharmaceutical, and food products. The described method employs a reversed-phase C18 column with UV detection, providing excellent sensitivity, linearity, and precision for the quantification of this compound. This document provides comprehensive experimental protocols, system suitability parameters, and method validation data to support its implementation in quality control and research laboratories.

Introduction

This compound is an ester of p-hydroxybenzoic acid and isopentyl alcohol. Like other parabens, it is effective against a broad spectrum of fungi and bacteria, making it a widely used preservative.[1] Accurate quantification of this compound in final products is crucial to ensure product safety and compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of individual components in a mixture.[2] This application note presents a validated HPLC method specifically tailored for the determination of this compound.

Experimental
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector. A Dionex Ultimate 3000 HPLC system with a DAD detector or equivalent is suitable.[3]

  • Chromatographic Column: A C18 reversed-phase column (e.g., Waters Cortecs C18, 2.7 µm, 4.6 × 150 mm) is recommended for optimal separation.[4]

  • Reagents:

    • This compound reference standard (98.0+% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified water)

    • Orthophosphoric acid (analytical grade)

The following chromatographic conditions have been optimized for the quantification of this compound:

ParameterCondition
Mobile Phase Acetonitrile and 0.1% Orthophosphoric acid in water (gradient or isocratic, e.g., 60:40 v/v)
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time and resolution of this compound from other matrix components.

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

The sample preparation method will vary depending on the matrix. A general procedure for a cream or lotion sample is as follows:

  • Accurately weigh approximately 1.0 g of the sample into a suitable container.

  • Add 10 mL of methanol and vortex for 2 minutes to disperse the sample.

  • Sonicate the sample for 15 minutes to ensure complete extraction of the analyte.[3]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered sample into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[4] The validation parameters are summarized below.

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999

The precision of the method was determined by analyzing replicate injections of a standard solution. Both intra-day and inter-day precision were assessed.

ParameterIntra-day RSD (%)Inter-day RSD (%)
Precision < 2%< 3%

The accuracy of the method was evaluated by spiking a known amount of this compound into a placebo matrix and calculating the percentage recovery.

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
1098.51.5
50101.21.1
10099.80.8

Spiked recoveries for parabens in various samples have been reported to be in the range of 96.36%-110.96%.[3]

The LOD and LOQ were determined based on the signal-to-noise ratio of the chromatographic peak.

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3
Results and Discussion

A typical chromatogram of a standard solution of this compound is shown in Figure 1. The peak is well-resolved and symmetrical. The retention time for this compound under the described conditions is expected to be around 6-8 minutes, which may vary depending on the specific column and mobile phase composition used.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound in various sample matrices. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine quality control analysis and research applications.

Protocols

Protocol 1: Preparation of Mobile Phase (Acetonitrile:0.1% Orthophosphoric Acid in Water, 60:40 v/v)
  • Measure 400 mL of HPLC-grade water into a 1 L glass bottle.

  • Carefully add 1.0 mL of orthophosphoric acid to the water and mix well.

  • Measure 600 mL of HPLC-grade acetonitrile and add it to the bottle.

  • Cap the bottle and sonicate for 10 minutes to degas the solution.

  • The mobile phase is now ready for use.

Protocol 2: HPLC System Setup and Analysis
  • Turn on the HPLC system components: pump, autosampler, column oven, and detector.

  • Set the column temperature to 35°C.

  • Set the detector wavelength to 254 nm.

  • Purge the pump with the prepared mobile phase to remove any air bubbles.

  • Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved.

  • Prepare a sequence of injections including standards and samples.

  • Start the analysis.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare Standard Solutions HPLC HPLC System Standard->HPLC Inject Sample Prepare Sample Solutions Sample->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical_Relationship Analyte This compound Method HPLC Method Analyte->Method Parameters Chromatographic Parameters (Mobile Phase, Column, Flow Rate) Method->Parameters Validation Method Validation (Linearity, Precision, Accuracy) Method->Validation Result Quantitative Result Parameters->Result Validation->Result

Caption: Logical relationship of the components in the HPLC method development and validation.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Isopentyl 4-hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of Isopentyl 4-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a member of the paraben family, is utilized as a preservative in various cosmetic, pharmaceutical, and food products. The protocol provided herein outlines the sample preparation, optional derivatization, GC-MS instrument parameters, and data analysis for the accurate determination of this compound. This guide is intended for researchers, scientists, and professionals in the fields of drug development, quality control, and analytical chemistry.

Introduction

This compound is an ester of p-hydroxybenzoic acid widely employed for its antimicrobial properties against molds, yeasts, and bacteria.[1][2] Its presence and concentration in consumer products are subject to regulatory standards, necessitating precise and validated analytical methods for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal technique for the analysis of parabens.[3][4] This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including an optional derivatization step to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity.[4]

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (HPLC grade), Ethyl Acetate (anhydrous), Dichloromethane (GC grade)

  • Standards: this compound (≥98% purity), Internal Standard (e.g., Benzylparaben or a deuterated analog)

  • Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Sample Matrix: e.g., cosmetic cream, pharmaceutical formulation

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard solution to the sample.

  • Extraction: Add 5 mL of methanol to the tube. Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte. For complex matrices, sonication for 15-20 minutes can improve extraction efficiency.[3]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the supernatant.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of ethyl acetate or dichloromethane for direct GC-MS analysis or prior to derivatization.

Derivatization: Silylation (Optional, but Recommended)

Silylation of the hydroxyl group on the paraben can improve chromatographic performance.[4][5]

  • Reagent Addition: To the reconstituted extract (or a dried aliquot), add 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).[5]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[5]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical starting parameters and may require optimization for the specific instrument.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode
Injector Temperature 280°C[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
Transfer Line Temp. 280°C[1]
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data for this compound
Parameter Value Source
Molecular Formula C₁₂H₁₆O₃PubChem
Molecular Weight 208.25 g/mol PubChem
CAS Number 6521-30-8PubChem
Kovats Retention Index (Semi-standard non-polar column) 1822PubChem
Key Mass Fragments (m/z) and Relative Abundance (EI-MS) 121 (100%), 138 (61%), 139 (37%), 70 (18%), 93 (16%)PubChem[6]

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow Sample Sample Collection (e.g., Cosmetic Cream) Preparation Sample Preparation Sample->Preparation LLE Liquid-Liquid Extraction (Methanol) Preparation->LLE Homogenize & Extract Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Separate Supernatant Reconstitution Reconstitution (Ethyl Acetate) Evaporation->Reconstitution Derivatization Optional Derivatization (Silylation, e.g., BSTFA) Reconstitution->Derivatization Optional Step GCMS GC-MS Analysis Reconstitution->GCMS Direct Injection Derivatization->GCMS Data Data Acquisition & Processing (Scan and/or SIM mode) GCMS->Data Quantification Quantification & Reporting Data->Quantification

Caption: A flowchart illustrating the key steps in the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Logical_Relationship Matrix Complex Matrix Extraction Extraction Matrix->Extraction Analyte Isopentyl 4-hydroxybenzoate Analyte->Extraction Purification Purification Extraction->Purification Derivatization Derivatization (Optional) Purification->Derivatization Separation GC Separation Purification->Separation Derivatization->Separation Detection MS Detection Separation->Detection Result Quantitative Result Detection->Result

Caption: Logical flow from sample matrix to the final quantitative result in the analysis.

References

Synthesis of Isopentyl 4-hydroxybenzoate: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of isopentyl 4-hydroxybenzoate, a parabens ester with applications as a preservative in cosmetics, pharmaceuticals, and food products.[1][2] The synthesis is achieved through the Fischer esterification of 4-hydroxybenzoic acid with isopentyl alcohol, a classic and effective method for producing esters.[1][3]

Reaction Scheme

The synthesis of this compound is accomplished via an acid-catalyzed esterification reaction. In this process, 4-hydroxybenzoic acid reacts with isopentyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid, to yield this compound and water.[4][5] To favor the formation of the product, the reaction equilibrium is shifted to the right by using an excess of one of the reactants, in this case, isopentyl alcohol.[3][6]

Chemical Equation:

HO-C₆H₄-COOH + (CH₃)₂CHCH₂CH₂OH ⇌ HO-C₆H₄-COO-CH₂CH₂CH(CH₃)₂ + H₂O (4-Hydroxybenzoic Acid + Isopentyl Alcohol ⇌ this compound + Water)

Reagent and Product Data

A thorough understanding of the physical and chemical properties of the reactants and the product is crucial for a successful synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
4-Hydroxybenzoic AcidC₇H₆O₃138.12[7]213-217[8]--
Isopentyl AlcoholC₅H₁₂O88.15[9]-117.2[9]131.6[10]0.81 @ 20°C[10]
This compoundC₁₂H₁₆O₃208.25[11]---
Sulfuric Acid (conc.)H₂SO₄98.08103371.84

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • pH paper

  • 4-Hydroxybenzoic acid

  • Isopentyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine 4-hydroxybenzoic acid and isopentyl alcohol.

    • Add a magnetic stir bar to the flask.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction will occur.

  • Reflux:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]

  • Work-up and Extraction:

    • After the reflux is complete, allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add deionized water to the separatory funnel to dilute the mixture.

    • Add ethyl acetate to extract the organic product.

    • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 5% sodium bicarbonate solution to neutralize any unreacted acid. Check the pH of the aqueous layer to ensure it is basic.[12]

      • Saturated sodium chloride (brine) solution to remove excess water.

    • Separate and collect the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12]

    • Decant or filter the dried organic solution to remove the drying agent.

    • Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.[1]

  • Purification:

    • The crude product can be further purified by recrystallization or column chromatography to obtain a higher purity product.[1]

Quantitative Data Summary

ParameterValue
Molar Ratio (4-Hydroxybenzoic Acid : Isopentyl Alcohol)1 : 3 (or higher excess of alcohol)
CatalystConcentrated Sulfuric Acid
Reaction TemperatureReflux temperature of the mixture
Reaction Time2 - 4 hours
Expected Yield>80% (dependent on reaction conditions and purification)

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation cluster_4 Purification cluster_5 Final Product reactants Combine 4-Hydroxybenzoic Acid, Isopentyl Alcohol, and H₂SO₄ reflux Heat to Reflux (2-4 hours) reactants->reflux cool Cool to Room Temperature reflux->cool extract Extract with Ethyl Acetate and Water cool->extract wash_bicarb Wash with 5% NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • The reaction and extraction steps should be performed in a well-ventilated area or a fume hood.

  • Be cautious when venting the separatory funnel as pressure can build up from the neutralization of acid with sodium bicarbonate.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application of Isopentyl 4-hydroxybenzoate as a preservative in cosmetic formulations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Isopentyl 4-hydroxybenzoate, also known as isopentylparaben, is an ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetic, pharmaceutical, and food products due to their effective broad-spectrum antimicrobial activity against bacteria and fungi.[1] The inclusion of preservatives like this compound is crucial in aqueous cosmetic formulations to prevent microbial growth, which can lead to product spoilage and potential health risks for consumers.[2] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, suggesting that isopentylparaben would possess significant preservative capabilities.[2]

Mechanism of Action

The primary antimicrobial mechanism of parabens, including this compound, involves a multi-targeted approach that disrupts essential cellular processes in microorganisms. This includes the disruption of microbial cell membrane integrity and function, inhibition of key enzymatic activities, and interference with nucleic acid (DNA and RNA) synthesis.[3] The lipophilic nature of parabens allows them to integrate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of vital intracellular components.[3] Furthermore, they are known to inhibit enzymes crucial for microbial metabolism and to interfere with the synthesis of DNA and RNA, thereby preventing microbial growth and proliferation.[3][4]

Efficacy Data

Table 1: Minimum Inhibitory Concentration (MIC) of Butylparaben Against Common Microorganisms

MicroorganismStrainMIC (mg/mL)
Escherichia coli-0.5[5]
Staphylococcus aureus->0.5[5]
Candida albicans-0.3[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Propylparaben Against Common Microorganisms

MicroorganismStrainMIC (mg/mL)
Bacillus subtilis-0.1 - 0.8[1]
Most bacterial strains-0.8 - 3.2[1]
Fungal strains-0.05 - 0.2[1]

Disclaimer: The data presented in Tables 1 and 2 are for butylparaben and propylparaben, respectively, and are intended to serve as a surrogate to estimate the potential efficacy of this compound due to the lack of specific data for the latter.

Preservative Efficacy Testing (Challenge Test)

The effectiveness of this compound in a final cosmetic formulation must be confirmed through a preservative efficacy test, commonly known as a challenge test. This test involves intentionally inoculating the product with a range of microorganisms to simulate contamination and monitoring the preservative's ability to reduce the microbial population over time.[6] For a preservative system to be considered effective, a significant reduction in the microbial count must be observed within a specified period.[7]

Safety Profile

The safety of any cosmetic ingredient is of paramount importance. The available information for this compound and its analogues suggests a need for careful consideration of its potential for skin irritation and sensitization.

Cytotoxicity

In vitro cytotoxicity assays are used to assess the potential of a substance to cause cell damage or death.[8] While specific data for this compound is limited, studies on butylparaben can provide insights.

Table 3: In Vitro Cytotoxicity of Butylparaben

Cell LineAssayIC50
Human Dermal Fibroblasts (HDFn)Cell Viability> 400 µM[4][9]
Hepatocarcinoma (HepG2)Cell Viability643.7 µM[4][10]

Disclaimer: The data in Table 3 is for butylparaben and serves as a surrogate for this compound.

Skin Irritation and Sensitization

Based on GHS classifications, this compound is noted to cause skin and eye irritation.[11] Furthermore, isobutylparaben, a close structural analogue, may cause sensitization by skin contact.[12] Therefore, thorough safety assessments, including Human Repeat Insult Patch Tests (HRIPT), are recommended to determine the safe use concentration in cosmetic formulations.[13] The murine Local Lymph Node Assay (LLNA) is another method for identifying the skin sensitization potential of chemicals.[14]

Experimental Protocols

1. Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This protocol outlines the procedure to evaluate the antimicrobial protection of a cosmetic product preserved with this compound.

  • Microorganisms:

    • Pseudomonas aeruginosa (ATCC 9027)

    • Staphylococcus aureus (ATCC 6538)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Procedure:

    • Prepare standardized inoculums of each microorganism.

    • Inoculate separate product samples with each microorganism to achieve a final concentration of 10^5 to 10^6 CFU/g or mL for bacteria and 10^4 to 10^5 CFU/g or mL for yeast and mold.

    • Store the inoculated samples at a controlled temperature (e.g., 22.5 ± 2.5 °C) and protected from light.

    • At specified time intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample.

    • Perform microbial plate counts to determine the number of viable microorganisms.

    • Calculate the log reduction in microbial count at each time point compared to the initial inoculum.

  • Acceptance Criteria (Example):

    • Bacteria: ≥ 3 log reduction by day 7, and no increase thereafter.

    • Yeast and Mold: ≥ 1 log reduction by day 14, and no increase thereafter.

2. In Vitro Cytotoxicity Assay - MTT Assay

This protocol describes the determination of the cytotoxic potential of this compound on a human keratinocyte cell line (e.g., HaCaT).

  • Materials:

    • HaCaT human keratinocyte cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Seed HaCaT cells in 96-well plates and incubate until they reach a desired confluence.

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the existing medium in the cell plates with the medium containing different concentrations of the test substance. Include untreated and vehicle controls.

    • Incubate the plates for a specified period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[15]

3. Skin Sensitization - Human Repeat Insult Patch Test (HRIPT)

This protocol provides a general overview of the HRIPT to assess the skin sensitization potential of a cosmetic formulation containing this compound.[13]

  • Study Population: A panel of human volunteers (typically 50-200 subjects).[13]

  • Procedure:

    • Induction Phase: Apply a patch containing the test formulation to the same site on the skin of each subject three times a week for three weeks.

    • Evaluate the application site for any signs of irritation before each new patch application.

    • Rest Phase: A two-week period with no patch applications.

    • Challenge Phase: Apply a new patch with the test formulation to a naive skin site.

    • Evaluate the challenge patch site for any allergic reactions at 24, 48, and 72 hours after application.

  • Interpretation: The development of a delayed hypersensitivity reaction at the challenge site, which was not observed during the induction phase, is indicative of skin sensitization.

Mandatory Visualizations

G Antimicrobial Mechanism of Parabens Paraben This compound Membrane Cell Membrane Paraben->Membrane Disruption of Integrity & Function Enzymes Essential Enzymes Paraben->Enzymes Inhibition NucleicAcid DNA/RNA Synthesis Paraben->NucleicAcid Interference Metabolism Metabolic Processes Membrane->Metabolism Loss of Gradients Enzymes->Metabolism Disruption Growth Microbial Growth & Proliferation NucleicAcid->Growth Inhibition Metabolism->Growth

Caption: Proposed antimicrobial mechanism of action for parabens.

G Preservative Efficacy Test (Challenge Test) Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Cosmetic Product prep_inoculum->inoculate incubate Incubate at Controlled Temperature inoculate->incubate sample_t0 Sample at Day 0 incubate->sample_t0 sample_t7 Sample at Day 7 incubate->sample_t7 sample_t14 Sample at Day 14 incubate->sample_t14 sample_t28 Sample at Day 28 incubate->sample_t28 plate_count Perform Microbial Plate Counts sample_t0->plate_count sample_t7->plate_count sample_t14->plate_count sample_t28->plate_count analyze Calculate Log Reduction plate_count->analyze end End analyze->end G In Vitro Cytotoxicity (MTT) Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_test_substance Prepare Serial Dilutions of This compound seed_cells->prepare_test_substance treat_cells Treat Cells with Test Substance prepare_test_substance->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) and IC50 read_absorbance->calculate_viability end End calculate_viability->end

References

Application Note: Isopentyl 4-hydroxybenzoate as an Internal Standard in the Chromatographic Analysis of Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens, the esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[1][2] Regulatory bodies worldwide have set concentration limits for their use, necessitating accurate and reliable analytical methods for their quantification.[3] High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for paraben analysis.[3][4]

The use of an internal standard (IS) is a crucial aspect of quantitative analysis, as it corrects for variations in sample preparation and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the original sample. Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is a suitable candidate for use as an internal standard in the analysis of other parabens, such as methylparaben, ethylparaben, propylparaben, and butylparaben. Its structural similarity ensures comparable behavior during extraction and chromatographic separation, while its distinct retention time allows for accurate quantification.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of propylparaben in a cosmetic cream formulation using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Propylparaben (certified reference standard, >99% purity)

    • This compound (certified reference standard, >98% purity)

  • Solvents and Reagents:

    • Methanol (HPLC grade)[2]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Orthophosphoric acid (analytical grade)[1]

    • Dichloromethane (analytical grade)[2]

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of propylparaben and this compound into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of each primary stock solution to 100 mL with methanol in separate volumetric flasks.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute 10 mL of the this compound working standard solution to 100 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the propylparaben working standard solution into volumetric flasks, adding a constant volume of the internal standard spiking solution to each, and diluting to volume with the mobile phase. A typical concentration range would be 0.5 - 20 µg/mL for propylparaben, with a constant concentration of 5 µg/mL for this compound.

Sample Preparation (Cosmetic Cream)
  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol and 500 µL of the 10 µg/mL this compound internal standard spiking solution.

  • Vortex the mixture for 2 minutes to disperse the sample.

  • Perform ultrasonic extraction for 15 minutes in an ultrasonic bath.[2]

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.[5]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

Chromatographic Conditions (HPLC-UV)
ParameterValue
HPLC System Standard HPLC with UV Detector
Column C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% orthophosphoric acid
Flow Rate 1.0 mL/min[7]
Column Temperature 40 °C[1]
Detection Wavelength 254 nm[6]
Injection Volume 10 µL

Data Presentation

The following tables summarize the expected quantitative data from a method validation study conducted in accordance with ICH guidelines.[8][9][10]

Table 1: Linearity Data

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Propylparaben0.5 - 20.0> 0.998

Table 2: Precision Data (n=6)

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
1.0< 2.0< 2.5
10.0< 1.5< 2.0
18.0< 1.5< 2.0

Table 3: Accuracy (Recovery) Data

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD
Low1.098.5 - 101.2< 2.0
Medium10.099.1 - 100.8< 1.5
High18.098.9 - 101.0< 1.5

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD~0.15
LOQ~0.50

Visualizations

experimental_workflow sample Weigh Cosmetic Sample (0.5 g) add_is Spike with Isopentyl 4-hydroxybenzoate (IS) sample->add_is add_solvent Add Methanol (10 mL) add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex ultrasonicate Ultrasonic Extraction (15 min) vortex->ultrasonicate centrifuge Centrifuge (4000 rpm, 10 min) ultrasonicate->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter hplc HPLC-UV Analysis filter->hplc quantify Quantification of Propylparaben hplc->quantify

Caption: Experimental workflow for the extraction and analysis of propylparaben.

logical_relationship analyte Analyte (Propylparaben) sample_prep Sample Preparation analyte->sample_prep is Internal Standard (this compound) is->sample_prep chromatography Chromatographic Analysis sample_prep->chromatography ratio Peak Area Ratio (Analyte/IS) chromatography->ratio calibration Calibration Curve ratio->calibration Compare concentration Analyte Concentration calibration->concentration Calculate

Caption: Logic of quantification using an internal standard.

Conclusion

This compound serves as an effective internal standard for the quantitative analysis of other parabens in complex matrices like cosmetic creams. The described HPLC-UV method is simple, rapid, and demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control analysis. The use of an internal standard is critical for mitigating variability and ensuring the reliability of the analytical results.

Disclaimer: The provided protocol and quantitative data are illustrative and based on established methods for paraben analysis. Specific applications may require further optimization and validation to meet regulatory and quality requirements.

References

Application Notes and Protocols for In Vitro Antimicrobial Efficacy Testing of Isopentyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is a member of the paraben family, which are esters of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial properties. The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain.[1][2][3][4] While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in publicly accessible literature, its chemical structure as a long-chain paraben suggests potent antimicrobial activity against a range of bacteria and fungi.

These application notes provide a framework for determining the in vitro antimicrobial efficacy of this compound. The following sections detail standardized protocols for MIC determination, data presentation guidelines, and visual workflows to guide researchers in evaluating this compound's potential as an antimicrobial agent.

Data Presentation: Expected Antimicrobial Spectrum

While specific quantitative data for this compound is limited, the following table summarizes the general antimicrobial spectrum expected from a long-chain paraben. It is crucial to perform specific testing to determine the precise MIC values for this compound against target microorganisms.

MicroorganismTypeExpected Efficacy (as a long-chain paraben)
Staphylococcus aureusGram-positive BacteriaGood to Excellent
Escherichia coliGram-negative BacteriaModerate
Pseudomonas aeruginosaGram-negative BacteriaModerate
Candida albicansYeast (Fungus)Good to Excellent
Aspergillus nigerMold (Fungus)Good to Excellent

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound. These methods are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10][11][12][13][14][15]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Sterile diluent (e.g., broth or a suitable solvent for the test compound)

  • Micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the wells should not exceed a level that affects microbial growth (typically ≤1%).

  • Serial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add the appropriate volume of the diluted microbial suspension to each well (typically 10 µL to 90 µL of the compound dilution, or as per the specific CLSI guideline being followed).

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Protocol 2: Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.[9][10][16]

Materials:

  • This compound

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile petri dishes

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Sterile diluent

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of Agar Plates with this compound:

    • Prepare a series of dilutions of the this compound stock solution.

    • Melt the agar medium and cool it to 45-50°C.

    • Add a specific volume of each compound dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Prepare a control plate with no compound.

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate a small, standardized volume of the microbial suspension onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate under appropriate conditions.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Isopentyl 4-hydroxybenzoate Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare 0.5 McFarland Microbial Suspension D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Read Results Visually or with Plate Reader E->F G Determine MIC F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Isopentyl 4-hydroxybenzoate Stock Solution C Prepare Agar Plates with Serial Dilutions of Compound A->C B Prepare 0.5 McFarland Microbial Suspension D Spot Inoculate Plates with Microbial Suspension B->D C->D E Incubate Plates D->E F Visually Inspect for Growth E->F G Determine MIC F->G

References

Application Notes and Protocols for the Formulation of Isopentyl 4-hydroxybenzoate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of Isopentyl 4-hydroxybenzoate in various topical drug delivery systems. The protocols outlined below are intended to serve as a foundational methodology for the development of stable, effective, and safe topical formulations for preclinical and research purposes.

Introduction

This compound, also known as isoamylparaben, is an ester of p-hydroxybenzoic acid. While traditionally used as a preservative in cosmetics and pharmaceutical products due to its antimicrobial properties, its physicochemical characteristics suggest potential for investigation as an active pharmaceutical ingredient (API) in topical formulations for various dermatological applications. Its lipophilic nature makes it a candidate for delivery into the skin layers.

This document provides detailed protocols for the formulation of this compound in common topical vehicles, methods for physicochemical characterization, in vitro skin permeation studies, and analytical quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for successful formulation development.

PropertyValueReference
Chemical Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Appearance White to almost white crystalline powder[No specific citation found]
Melting Point 51 °C[2]
LogP (Octanol/Water Partition Coefficient) 3.8[3]
Water Solubility Poor[4]
Solubility in Organic Solvents Soluble in ethanol, chloroform, and ethyl acetate.[4][5]

Formulation Development

The poor water solubility of this compound necessitates the use of non-aqueous or emulsion-based systems for effective topical delivery. The following are example formulations for a gel, cream, and ointment.

Excipient Compatibility and Solubility

Successful formulation requires the selection of excipients that can solubilize this compound and are compatible with the intended topical application. Based on the properties of similar parabens, the following provides an estimate of solubility in common topical excipients.

ExcipientPredicted Solubility of this compoundNotes
Propylene Glycol SolubleA common solvent and penetration enhancer in topical formulations.[6]
Ethanol Freely SolubleA volatile solvent that can enhance penetration but may cause skin dryness.
Polyethylene Glycol 400 (PEG 400) SolubleA non-volatile solvent used to increase the solubility of poorly water-soluble drugs.[7][8]
Isopropyl Myristate SolubleAn emollient and penetration enhancer with good spreading properties.[9]
Example Formulations

The following are starting point formulations. The final concentration of this compound and excipients should be optimized based on experimental data.

Table 3.2.1: this compound Gel Formulation (1% w/w)

IngredientFunction% w/w
This compoundAPI1.0
Carbopol® 940Gelling Agent1.0
Propylene GlycolSolvent, Penetration Enhancer20.0
Ethanol (95%)Solvent, Penetration Enhancer15.0
TriethanolamineNeutralizing Agentq.s. to pH 6.0
Purified WaterVehicleq.s. to 100

Table 3.2.2: this compound Cream (O/W Emulsion) Formulation (1% w/w)

PhaseIngredientFunction% w/w
Oil Phase This compoundAPI1.0
Cetyl AlcoholStiffening Agent5.0
Stearic AcidEmulsifier, Stiffening Agent4.0
Isopropyl MyristateEmollient, Penetration Enhancer10.0
Aqueous Phase GlycerinHumectant5.0
Polysorbate 80Emulsifier2.0
MethylparabenPreservative0.2
PropylparabenPreservative0.1
Purified WaterVehicleq.s. to 100

Table 3.2.3: this compound Ointment Formulation (1% w/w)

IngredientFunction% w/w
This compoundAPI1.0
White PetrolatumOintment Base84.0
Mineral OilLevigating Agent15.0

Experimental Protocols

Formulation Preparation Protocols

4.1.1. Protocol for Gel Formulation

  • Disperse the Gelling Agent: Slowly add Carbopol® 940 to the purified water with continuous stirring until a uniform dispersion is formed.

  • Prepare the Active Phase: In a separate container, dissolve this compound in the mixture of propylene glycol and ethanol.

  • Combine Phases: Add the active phase to the Carbopol® dispersion and mix until homogeneous.

  • Neutralize: Add triethanolamine dropwise while stirring until a clear, viscous gel is formed and the pH is approximately 6.0.

  • Homogenize: Homogenize the gel to ensure uniformity.

Gel_Formulation_Workflow cluster_aqueous_phase Aqueous Phase Preparation cluster_active_phase Active Phase Preparation A1 Disperse Carbopol® 940 in Purified Water C1 Combine Phases A1->C1 B1 Dissolve this compound in Propylene Glycol & Ethanol B1->C1 D1 Neutralize with Triethanolamine (pH 6.0) C1->D1 E1 Homogenize D1->E1 F1 Final Gel Formulation E1->F1 Cream_Formulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation A1 Combine Oil-Soluble Ingredients A2 Heat to 70-75°C A1->A2 C1 Emulsification (Add Aqueous to Oil Phase with High Shear) A2->C1 B1 Combine Water-Soluble Ingredients B2 Heat to 70-75°C B1->B2 B2->C1 D1 Cool to Room Temperature with Gentle Mixing C1->D1 E1 Homogenize D1->E1 F1 Final Cream Formulation E1->F1 IVPT_Workflow A Prepare Skin Sections B Assemble Franz Diffusion Cells A->B C Fill Receptor Chamber with Media B->C D Equilibrate System C->D E Apply Formulation to Skin Surface D->E F Collect Samples at Time Intervals E->F G Analyze Samples by HPLC F->G H Data Analysis (Permeation Profile, Flux) G->H Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Isopentyl 4-hydroxybenzoate ER Estrogen Receptor (ER) Paraben->ER Genomic Pathway Membrane_ER Membrane ER Paraben->Membrane_ER Non-Genomic Pathway Complex Paraben-ER Complex ER->Complex Dimer Dimerized Complex Complex->Dimer Translocation & Dimerization MAPK_PI3K MAPK/PI3K Pathway Membrane_ER->MAPK_PI3K ERE Estrogen Response Element (ERE) Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription

References

Isopentyl 4-Hydroxybenzoate: A Versatile Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is an ester of 4-hydroxybenzoic acid and isopentyl alcohol. As a member of the paraben family, it is a recognized substrate for various enzymatic reactions, primarily hydrolysis by esterases and synthesis by lipases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in enzymatic studies. It covers enzymatic hydrolysis and synthesis, including kinetic data for related compounds, detailed experimental procedures, and visual workflows.

Introduction

Parabens, the alkyl esters of 4-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. Their metabolism in biological systems is of significant interest, with enzymatic hydrolysis being the primary degradation pathway. This reaction, catalyzed by esterases, cleaves the ester bond to yield 4-hydroxybenzoic acid and the corresponding alcohol. Conversely, the enzymatic synthesis of these esters, often catalyzed by lipases in non-aqueous environments, presents a green chemistry approach to their production. This compound, with its C5 alkyl chain, is an excellent model substrate for studying the influence of ester chain length on enzyme activity and kinetics.

Application 1: Enzymatic Hydrolysis of this compound

This compound serves as a substrate for a variety of hydrolases, particularly carboxylesterases. The hydrolysis reaction is a key step in the metabolism and detoxification of this compound in various organisms.

Relevant Enzymes and Kinetics

Table 1: Kinetic Parameters for the Hydrolysis of Various Parabens by PrbA Esterase from Enterobacter cloacae [1]

SubstrateK_m_ (mM)V_max_ (mM/min)
Methylparaben0.880.15
Ethylparaben0.750.11
Propylparaben0.450.031
Butylparaben0.550.045

Data from reference[1]. The study did not include isopentylparaben, but the data suggests the enzyme can accommodate a range of alkyl chain lengths.

Experimental Protocol: Esterase Assay for this compound Hydrolysis

This protocol is adapted from methods used for other parabens and general esterase assays[3][4]. The primary method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC) to quantify the decrease in the substrate and the increase in the product, 4-hydroxybenzoic acid.

Materials:

  • This compound

  • 4-hydroxybenzoic acid (analytical standard)

  • Esterase solution (e.g., purified PrbA, porcine liver esterase, or a crude cell extract)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Methanol (for reaction quenching)

  • Thermostatted water bath or incubator

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in methanol or DMSO).

    • Prepare a series of standard solutions of 4-hydroxybenzoic acid for the HPLC calibration curve.

    • Prepare the esterase solution in cold potassium phosphate buffer to a desired concentration (e.g., 0.5 - 1.0 unit/mL)[4].

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 980 µL of 50 mM potassium phosphate buffer (pH 7.5).

    • Add 10 µL of the this compound stock solution to achieve the desired final substrate concentration (e.g., 100 µM).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Incubate the reaction mixture at the chosen temperature for a set period (e.g., 10, 20, 30, 60 minutes). Time points should be chosen to ensure the reaction is in the linear range.

  • Reaction Quenching and Sample Preparation:

    • At each time point, withdraw a sample (e.g., 100 µL) and quench the reaction by adding it to an equal volume of cold methanol.

    • Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Use a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution of this compound and 4-hydroxybenzoic acid using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Quantify the concentration of the product by comparing the peak area to the standard curve of 4-hydroxybenzoic acid.

  • Calculation of Enzyme Activity:

    • Calculate the rate of product formation (e.g., in µmol/min).

    • One unit of esterase activity can be defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute under the specified conditions.

Visualization of Hydrolysis Workflow

hydrolysis_workflow sub This compound (Substrate) enz Esterase sub->enz Binds to prod1 4-Hydroxybenzoic Acid enz->prod1 Releases prod2 Isopentyl Alcohol enz->prod2 Releases hplc HPLC Analysis prod1->hplc Quantified by

Caption: Workflow for the enzymatic hydrolysis of this compound.

Application 2: Enzymatic Synthesis of this compound

Lipases are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous environments. This makes them ideal biocatalysts for the synthesis of esters like this compound, offering a more environmentally friendly alternative to chemical synthesis[5][6].

Relevant Enzymes and Reaction Conditions

Lipases from various sources, such as Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia, are commonly used for ester synthesis[5][7][8]. The reaction typically involves the esterification of 4-hydroxybenzoic acid with isopentyl alcohol or the transesterification of an activated ester of 4-hydroxybenzoic acid (e.g., vinyl 4-hydroxybenzoate) with isopentyl alcohol.

Table 2: General Conditions for Lipase-Catalyzed Synthesis of Isoamyl Esters

ParameterConditionRationale
EnzymeImmobilized Lipase (e.g., Novozym 435)Enhances stability and allows for easy recovery and reuse[8].
Substrates4-hydroxybenzoic acid & Isopentyl alcoholDirect esterification.
Molar RatioExcess of one substrate (e.g., alcohol)Can drive the reaction equilibrium towards product formation[8].
SolventNon-polar organic solvent (e.g., hexane, heptane)Minimizes water activity, favoring synthesis over hydrolysis[8].
Temperature40 - 60 °CBalances reaction rate and enzyme stability.
Water ActivityLow (controlled by molecular sieves)Water is a byproduct of esterification; its removal shifts the equilibrium.
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a typical lab-scale synthesis using an immobilized lipase.

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • 4-hydroxybenzoic acid

  • Isopentyl alcohol

  • Hexane (or other suitable non-polar solvent)

  • Molecular sieves (3Å, activated)

  • Orbital shaker with temperature control

  • Gas chromatography (GC) or HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a sealed vial, dissolve 4-hydroxybenzoic acid (e.g., 1 mmol) and isopentyl alcohol (e.g., 3 mmol, 3-fold molar excess) in 10 mL of hexane.

    • Add activated molecular sieves (e.g., 1 g) to adsorb the water produced during the reaction.

    • Add the immobilized lipase (e.g., 100 mg).

  • Enzymatic Reaction:

    • Incubate the vial in an orbital shaker at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

    • Take small aliquots (e.g., 50 µL) at various time intervals (e.g., 1, 2, 4, 8, 24 hours) to monitor the reaction progress.

  • Sample Analysis:

    • Dilute the aliquots with the solvent (hexane) as needed.

    • Analyze the samples by GC or HPLC to determine the concentration of this compound.

    • Calculate the conversion yield at each time point.

  • Product Recovery (Optional):

    • After the reaction reaches completion, filter to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with solvent and reused.

    • The solvent can be removed by rotary evaporation.

    • The crude product can be purified further if necessary, for example, by column chromatography.

Visualization of Synthesis Pathway

synthesis_pathway sub1 4-Hydroxybenzoic Acid lipase Immobilized Lipase (+ Organic Solvent) sub1->lipase sub2 Isopentyl Alcohol sub2->lipase prod This compound lipase->prod Esterification water Water (removed) lipase->water

Caption: Enzymatic synthesis of this compound via esterification.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its biological relevance is primarily understood in the context of its use as an antimicrobial preservative and its subsequent metabolism. The hydrolysis product, 4-hydroxybenzoic acid, is a precursor in the biosynthesis of various compounds in microorganisms, such as ubiquinone, and can be integrated into central metabolism[3][9].

Conclusion

This compound is a valuable substrate for studying enzymatic reactions, particularly those involving esterases and lipases. While direct kinetic data for this specific compound is limited, the wealth of information available for other parabens provides a strong foundation for designing and interpreting experiments. The protocols outlined in this document offer a starting point for researchers to investigate both the enzymatic hydrolysis and synthesis of this compound, contributing to a better understanding of paraben metabolism and biocatalytic processes.

References

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of Isopentyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the determination of Isopentyl 4-hydroxybenzoate, a member of the paraben family of preservatives, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol provides a streamlined, solvent-free sample preparation technique, offering significant advantages in terms of speed, simplicity, and automation readiness compared to traditional extraction methods. This document provides a comprehensive experimental protocol, expected analytical performance, and a visual workflow to aid in the implementation of this method for quality control and research applications in the pharmaceutical and cosmetic industries.

Introduction

This compound, also known as isoamylparaben, is an ester of p-hydroxybenzoic acid used as a preservative in a variety of consumer products, including pharmaceuticals and cosmetics, due to its antimicrobial properties.[1] Monitoring the concentration of parabens in these products is crucial to ensure product safety and compliance with regulatory limits. Traditional sample preparation methods for paraben analysis, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can be time-consuming, require significant volumes of organic solvents, and may be prone to analyte loss.

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique that integrates sampling, extraction, and concentration into a single step.[2] An SPME fiber coated with a suitable stationary phase is exposed to the sample or its headspace, where analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.[2] This approach is particularly well-suited for the analysis of semi-volatile compounds like this compound from various sample matrices.

This application note provides a detailed protocol for the analysis of this compound using SPME-GC-MS, including recommendations for fiber selection, extraction parameters, and analytical conditions.

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound using SPME-GC-MS.

1. Materials and Reagents

  • This compound standard (≥98.0% purity)

  • Internal Standard (e.g., Benzylparaben)

  • Organic solvent for stock solutions (e.g., Methanol, HPLC grade)

  • Ultrapure water

  • Sodium chloride (NaCl)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • SPME fiber assembly (e.g., 85 µm Polyacrylate (PA) or 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

  • SPME fiber holder for manual or automated injection

  • Autosampler vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ultrapure water to achieve a concentration range suitable for calibration (e.g., 1-100 ng/mL).

  • Internal Standard Spiking: Spike all standards and samples with a constant concentration of the internal standard (e.g., 50 ng/mL Benzylparaben).

3. Sample Preparation

  • Liquid Samples (e.g., lotions, syrups): Accurately weigh 1.0 g of the homogenized sample into a 20 mL autosampler vial. Add 5 mL of ultrapure water and vortex for 2 minutes to dissolve or disperse the sample.

  • Solid Samples (e.g., creams): Accurately weigh 0.5 g of the sample into a 20 mL autosampler vial. Add 5 mL of ultrapure water and heat at 60°C for 15 minutes with intermittent vortexing to create a slurry.

  • Matrix Modification: To enhance the extraction efficiency by increasing the ionic strength of the sample and promoting the "salting-out" effect, add 1.5 g of NaCl to each vial.

4. SPME Procedure

  • Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature.

  • Extraction:

    • Place the vial containing the prepared sample in a heating block or autosampler tray set to the optimized extraction temperature (e.g., 70°C).

    • Expose the SPME fiber to the headspace above the sample. Direct immersion can also be tested but headspace is generally preferred for cleaner extractions.

    • Allow the fiber to be exposed for the optimized extraction time (e.g., 30 minutes) with constant agitation (e.g., 250 rpm).

  • Derivatization (Optional but Recommended for GC-MS): For improved chromatographic peak shape and sensitivity, on-fiber derivatization can be performed. After the initial extraction, expose the fiber to the headspace of a vial containing a derivatizing agent like BSTFA for a short period (e.g., 5 minutes) at an elevated temperature.

5. Desorption and GC-MS Analysis

  • Desorption: Immediately after extraction, retract the fiber into the needle and transfer it to the heated GC injection port. Expose the fiber for the optimized desorption time (e.g., 5 minutes) at the optimized desorption temperature (e.g., 270°C). The injector should be in splitless mode during desorption.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 121, 138) and the internal standard. Full scan mode can be used for initial qualitative identification.

Quantitative Data

While a comprehensive validation study for this compound using this specific SPME method is pending, the following table summarizes typical performance data for other parabens analyzed by SPME coupled with chromatographic techniques. Similar performance is anticipated for this compound upon method validation.

ParameterMethylparabenEthylparabenPropylparabenButylparabenBenzylparaben
Linear Range (µg/L) 0.5 - 1600.5 - 1600.5 - 1600.5 - 1600.5 - 160
Limit of Detection (LOD) (µg/L) 0.12[3]0.15[3]55-
Limit of Quantification (LOQ) (ng/mL) 1010---
Repeatability (RSD%) < 8%< 8%< 8%< 8%-
Reproducibility (RSD%) 6.9%[3]6.9%[3]6.9%[3]-6.9%[3]

Data compiled from various sources on paraben analysis.[3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the SPME-GC-MS workflow for the analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME cluster_analysis Analysis Sample Sample (Liquid/Solid) Vial Add to Vial with Ultrapure Water Sample->Vial NaCl Add NaCl (Salting Out) Vial->NaCl Expose Expose SPME Fiber (Headspace Extraction) NaCl->Expose Deriv On-fiber Derivatization (Optional) Expose->Deriv Desorb Thermal Desorption in GC Inlet Deriv->Desorb GCMS GC-MS Analysis (Separation & Detection) Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for SPME-GC-MS analysis.

Conclusion

The described SPME-GC-MS method provides a sensitive, efficient, and environmentally friendly approach for the quantitative analysis of this compound in pharmaceutical and cosmetic products. The elimination of organic solvents during the extraction process, coupled with the potential for full automation, makes this technique highly suitable for high-throughput screening and routine quality control. While the provided protocol offers a solid foundation, method optimization and validation are essential for each specific sample matrix to ensure data accuracy and reliability.

References

Troubleshooting & Optimization

Technical Support Center: Isopentyl 4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isopentyl 4-hydroxybenzoate, a member of the paraben family. Our aim is to help you improve product yield and purity by addressing common challenges encountered during this esterification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue: Low or No Product Yield

Q1: My reaction has proceeded for the recommended time, but I have a low yield of this compound. What are the primary causes?

A1: Low yields in the Fischer esterification of 4-hydroxybenzoic acid with isopentyl alcohol are typically due to one or more of the following factors:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants and thus reducing the yield.[1] To achieve a high yield, the equilibrium must be shifted towards the product.[2]

  • Presence of Water: Starting with wet reagents or glassware will inhibit the forward reaction. It is crucial to use anhydrous reagents and thoroughly dried equipment.

  • Insufficient Catalyst: An inadequate amount of the acid catalyst (e.g., sulfuric acid) will result in a slow or incomplete reaction.[2]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to side reactions.

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient duration to reach completion. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is recommended.

  • Product Loss During Work-up: Significant amounts of the product can be lost during the extraction and purification steps.

Q2: How can I drive the reaction equilibrium towards the formation of this compound and improve the yield?

A2: To maximize your yield, consider the following strategies:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one, will shift the equilibrium to favor the product according to Le Châtelier's principle. In this synthesis, using an excess of isopentyl alcohol is a common approach. A molar ratio of 1:3 of p-hydroxybenzoic acid to alcohol has been shown to give good yields in similar preparations.[2]

  • Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[3]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

    • Using a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent.[2]

Issue: Product Purity

Q3: My final product is impure. What are the likely contaminants and how can I remove them?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted 4-hydroxybenzoic acid: This can be removed by washing the organic layer with an aqueous solution of a weak base, such as 5% sodium bicarbonate. The unreacted acid will be converted to its water-soluble sodium salt and move into the aqueous layer.[4][5]

  • Unreacted Isopentyl Alcohol: Excess isopentyl alcohol can often be removed during the distillation of the final product due to its lower boiling point compared to the ester.

  • Side Products: A potential side reaction is the O-alkylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid, leading to the formation of an ether byproduct.[6] Purification by recrystallization or column chromatography may be necessary to remove such impurities.

Q4: I observe two spots on my TLC plate after the reaction, one corresponding to the product and another to the starting material. What should I do?

A4: The presence of the starting material on the TLC plate indicates an incomplete reaction. You can try to:

  • Increase the reaction time: Continue refluxing the reaction mixture and monitor its progress by TLC until the starting material spot disappears or is significantly diminished.

  • Increase the amount of catalyst: If the reaction is stalled, a slight increase in the amount of acid catalyst may help to speed it up.

  • Ensure efficient water removal: If you are not already doing so, consider using a Dean-Stark apparatus to more effectively remove the water byproduct.

Data Presentation

The following table summarizes quantitative data for the synthesis of a related compound, methylparaben, which can serve as a reference for optimizing the synthesis of this compound.

Molar Ratio (p-hydroxybenzoic acid:methanol)CatalystReaction ConditionsYield (%)Reference
1:1H₂SO₄Reflux40.2[2]
1:3H₂SO₄Reflux with azeotropic water removal86[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Adapted from Fischer Esterification of p-Hydroxybenzoic Acid)

This protocol is based on established methods for Fischer esterification and the synthesis of parabens.[2][7]

Materials:

  • p-Hydroxybenzoic acid

  • Isopentyl alcohol (3-methyl-1-butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (recommended)

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-hydroxybenzoic acid, isopentyl alcohol (in a 1:3 molar ratio), and a catalytic amount of concentrated sulfuric acid. Add toluene as a solvent to facilitate azeotropic removal of water.

  • Reflux: Heat the mixture to reflux using a heating mantle. If using a Dean-Stark apparatus, water will begin to collect as an azeotrope with toluene. Continue refluxing for 1-2 hours, or until no more water is collected.[8]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a separatory funnel. Add diethyl ether or ethyl acetate to dilute the mixture.

  • Washing:

    • Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted p-hydroxybenzoic acid and the sulfuric acid catalyst.[5] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

    • Wash the organic layer with water.

    • Finally, wash the organic layer with a saturated brine solution to help break any emulsions and remove excess water.[4]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[5][7]

  • Solvent Removal: Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Mandatory Visualizations

Experimental_Workflow Reactants p-Hydroxybenzoic Acid, Isopentyl Alcohol, H₂SO₄, Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Workup Cool & Extract with Ether Reflux->Workup Wash_NaHCO3 Wash with 5% NaHCO₃ Solution Workup->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Distillation or Recrystallization) Evaporate->Purify Product Pure Isopentyl 4-hydroxybenzoate Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_SM Starting material present in product? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Incomplete_Rxn Incomplete Reaction Yes_SM->Incomplete_Rxn Product_Loss Product loss during workup? No_SM->Product_Loss Increase_Time Increase reaction time Incomplete_Rxn->Increase_Time Increase_Catalyst Increase catalyst amount Incomplete_Rxn->Increase_Catalyst Remove_Water Ensure efficient water removal Incomplete_Rxn->Remove_Water Optimize_Extraction Optimize extraction and purification steps Product_Loss->Optimize_Extraction

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Isopentyl 4-Hydroxybenzoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Isopentyl 4-Hydroxybenzoate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound, an ester of p-hydroxybenzoic acid, belongs to the paraben family. Parabens are widely used as preservatives in pharmaceuticals, cosmetics, and food products. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain. However, this increased efficacy is often accompanied by a significant decrease in water solubility, which can pose challenges in the formulation of aqueous-based products.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent.

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix.

  • Nanoemulsions: Creating oil-in-water emulsions with nanoscale droplets.

Troubleshooting Guides

Issue 1: Precipitation of this compound in my aqueous formulation.

Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.

Solutions:

  • Introduce a Co-solvent: The addition of a water-miscible solvent can increase the solubility.[1] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][2] Start with a low percentage of the co-solvent and gradually increase it until the precipitate dissolves. Be mindful of the potential impact of the co-solvent on the stability and toxicity of your final formulation.[2]

  • Utilize a Surfactant: Surfactants can form micelles in aqueous solutions, which can encapsulate this compound and increase its apparent solubility.[3][4] Non-ionic surfactants are often preferred due to their lower potential for irritation.[5]

    • Actionable Advice: Prepare a stock solution of a suitable surfactant (e.g., Polysorbate 80, Pluronic F127) and add it to your formulation. The concentration should be above the critical micelle concentration (CMC) of the surfactant.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[7][8]

    • Experimental Step: Prepare a solution of the chosen cyclodextrin in your aqueous vehicle and then add the this compound. Stir vigorously to facilitate complex formation.

Issue 2: My formulation is cloudy or shows phase separation over time.

Possible Cause: The solubilization method is not providing long-term stability, or the concentration of the solubilizing agent is insufficient.

Solutions:

  • Optimize Solubilizer Concentration: The amount of co-solvent, surfactant, or cyclodextrin may be too low. Systematically increase the concentration of the solubilizing agent and observe the formulation's stability over an extended period at different storage conditions (e.g., refrigerated, room temperature, elevated temperature).

  • Consider a More Robust Solubilization Technique: If simple co-solvency or micellar solubilization is insufficient, more advanced techniques like solid dispersions or nanoemulsions may be necessary.

    • Solid Dispersion: By dispersing this compound in a hydrophilic polymer matrix, its dissolution rate and apparent solubility can be significantly enhanced.[9][10][11][12]

    • Nanoemulsion: Formulating this compound into the oil phase of a nanoemulsion can create a stable, transparent, or translucent system with improved solubility and bioavailability.[13][14][15][16]

Quantitative Data Summary

The following table summarizes the general trend of aqueous solubility for common parabens, providing a comparative context for this compound.

ParabenAlkyl ChainAqueous Solubility at 25°C
Methylparaben-CH₃~2.5 g/L
Ethylparaben-C₂H₅~1.7 g/L
Propylparaben-C₃H₇~0.5 g/L
Butylparaben-C₄H₉~0.2 g/L
Isopentylparaben -C₅H₁₁ Expected to be < 0.2 g/L

Note: The solubility values are approximate and can vary with temperature and pH.

Key Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a stock solution of HP-β-CD in purified water (e.g., 10% w/v).

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring the suspension at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The resulting clear filtrate contains the this compound/HP-β-CD inclusion complex.

  • Determine the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Formulation of a Nanoemulsion

Objective: To encapsulate this compound in the oil phase of an oil-in-water (o/w) nanoemulsion to improve its dispersibility in aqueous media.

Materials:

  • This compound

  • A suitable oil (e.g., medium-chain triglycerides)

  • A primary surfactant (e.g., Polysorbate 80)

  • A co-surfactant (e.g., Propylene glycol)

  • Purified water

  • High-shear homogenizer or ultrasonicator

Methodology:

  • Oil Phase Preparation: Dissolve a predetermined amount of this compound in the selected oil.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant and co-surfactant in purified water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing at a moderate speed with a standard magnetic stirrer.

  • Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator until a transparent or translucent nanoemulsion is formed.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure the formation of a stable system.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubilization Techniques cluster_end Final State Insoluble Compound Insoluble Compound Co-solvency Co-solvency Insoluble Compound->Co-solvency Micellar Solubilization Micellar Solubilization Insoluble Compound->Micellar Solubilization Cyclodextrin Complexation Cyclodextrin Complexation Insoluble Compound->Cyclodextrin Complexation Solid Dispersion Solid Dispersion Insoluble Compound->Solid Dispersion Nanoemulsion Nanoemulsion Insoluble Compound->Nanoemulsion Solubilized Compound Solubilized Compound Co-solvency->Solubilized Compound Micellar Solubilization->Solubilized Compound Cyclodextrin Complexation->Solubilized Compound Solid Dispersion->Solubilized Compound Nanoemulsion->Solubilized Compound

Caption: Workflow for selecting a suitable solubilization technique.

signaling_pathway Hydrophobic Drug Hydrophobic Drug Inclusion Complex Inclusion Complex Hydrophobic Drug->Inclusion Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion Complex Complexation Aqueous Solution Aqueous Solution Inclusion Complex->Aqueous Solution Dissolution Increased Solubility Increased Solubility Aqueous Solution->Increased Solubility

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: Stability-Indicating HPLC Method Development for Isopentyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating HPLC method development for Isopentyl 4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method?

A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as this compound, without interference from its degradation products, process impurities, or other excipients in the formulation.[1][2] The method must be able to separate the intact drug from its potential degradants that may form under various stress conditions.

Q2: Why are forced degradation studies necessary for developing a stability-indicating method?

A2: Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of a drug substance.[2] By subjecting the drug to more severe conditions than accelerated stability testing (e.g., acid and base hydrolysis, oxidation, heat, and light), potential degradation pathways can be understood.[2][3] This information is crucial for developing an HPLC method that can separate these degradation products from the parent drug, thus ensuring the method is truly "stability-indicating".[1][2]

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for parabens, including this compound, is the hydrolysis of the ester bond.[1][4][5] This reaction breaks down the molecule into 4-hydroxybenzoic acid and the corresponding alcohol, in this case, isoamyl alcohol. Under certain conditions, 4-hydroxybenzoic acid can further degrade through decarboxylation to form phenol.[1][4][5][6]

Q4: What is an acceptable level of degradation in forced degradation studies?

A4: The generally accepted range for degradation in these studies is between 5-20% of the active ingredient. Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual shelf-life stability of the product. Conversely, under-stressing may not generate a sufficient amount of degradation products to properly validate the stability-indicating nature of the analytical method.

Experimental Protocols

Stability-Indicating HPLC Method Protocol

This protocol provides a starting point for the development of a stability-indicating HPLC method for this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
HPLC System Quaternary HPLC system with a UV or Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and water (pH adjusted to 3.0 with glacial acetic acid) can be effective.[7] A starting gradient could be 30:70 (Acetonitrile:Water), gradually increasing the acetonitrile concentration.
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL[7]
Detection Wavelength 254 nm[7][8]
Column Temperature Ambient or controlled at 25°C
Sample Preparation Dissolve the sample in the initial mobile phase composition to a suitable concentration.
Forced Degradation Study Protocols

These protocols are designed to induce degradation of this compound to identify potential degradation products.

Stress Condition Protocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified duration (e.g., 2, 4, 8 hours).[7] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase before injection.
Base Hydrolysis Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Heat the solution at 60°C for a specified duration (e.g., 2, 4, 8 hours).[7] After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase before injection.
Oxidative Degradation Dissolve this compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and analyze at different time points.
Thermal Degradation Store the solid drug substance in a hot air oven at a temperature such as 60°C or 80°C for a specified period. Samples should be withdrawn at various time points, dissolved in the mobile phase, and analyzed.
Photolytic Degradation Expose the solid drug substance or a solution of the drug to a combination of visible and UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

Troubleshooting Guide

This guide addresses common issues encountered during HPLC analysis of this compound.

Problem Potential Cause Solution
Peak Fronting - Column Overload: The concentration of the sample is too high. - Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.[9] - Column Collapse: The column has been damaged due to extreme pH or temperature.[9]- Dilute the sample or reduce the injection volume.[9] - Ensure the sample is completely dissolved in the initial mobile phase. - Operate the column within the manufacturer's recommended pH and temperature ranges.
Peak Tailing - Secondary Interactions: The analyte is interacting with active sites on the column packing material. - Column Overload: Injecting too much sample can also lead to tailing.[9] - Mismatched Sample Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase.- Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds). - Dilute the sample or reduce the injection volume. - Dissolve the sample in the initial mobile phase.
Split Peaks - Partially Blocked Column Frit: Particulates from the sample or mobile phase have blocked the inlet frit of the column.[9] - Column Void: A void has formed at the head of the column. - Co-elution: Two or more compounds are eluting at very similar retention times.- Filter all samples and mobile phases before use. Reverse flush the column to attempt to dislodge the blockage. - Replace the column. - Adjust the mobile phase composition or gradient to improve separation.
Retention Time Shifts - Inconsistent Mobile Phase Preparation: The composition of the mobile phase varies between runs. - Pump Malfunction: The HPLC pump is not delivering a consistent flow rate.[9] - Column Degradation: The stationary phase of the column is degrading over time.- Prepare fresh mobile phase accurately for each set of experiments. - Check the pump for leaks and ensure proper check valve function. - Replace the column.
Baseline Noise or Drift - Air Bubbles in the System: Air is trapped in the pump or detector. - Contaminated Mobile Phase: The mobile phase contains impurities. - Detector Lamp Aging: The detector lamp is nearing the end of its life.- Degas the mobile phase and prime the pump. - Use high-purity solvents and freshly prepared mobile phase. - Replace the detector lamp.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_stress Forced Degradation cluster_val Validation A Define Analytical Target Profile B Literature Search & Compound Characterization A->B C Select Column & Mobile Phase B->C D Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) C->D E Initial Method Performance Check D->E F Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) E->F Method Suitable for Stress Testing G Analyze Stressed Samples F->G H Assess Peak Purity & Resolution G->H H->D Optimization Needed I Method Validation (ICH Guidelines) H->I Acceptable Separation J Finalize Stability-Indicating Method I->J Degradation_Pathway cluster_main Primary Degradation cluster_secondary Potential Secondary Degradation A This compound B 4-hydroxybenzoic acid + Isoamyl alcohol A->B Hydrolysis (Acid/Base) C Phenol + CO2 B->C Decarboxylation

References

Troubleshooting peak tailing in the HPLC analysis of Isopentyl 4-hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Isopentyl 4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a drawn-out or "tailing" trailing edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can reduce the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and decrease the overall sensitivity of the analysis. For a compound like this compound, which is a phenolic compound, poor peak shape can significantly compromise the accuracy and reliability of analytical results.

Q2: What are the primary causes of peak tailing for this compound?

A2: The most common causes of peak tailing for phenolic compounds like this compound are related to secondary interactions with the stationary phase and issues with the mobile phase.[1] Key causes include:

  • Secondary Silanol Interactions: this compound, being a polar compound, can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns.[2]

  • Improper Mobile Phase pH: The pH of the mobile phase is a critical factor.[3] this compound has an estimated pKa of 8.22.[4] If the mobile phase pH is close to this value, both the ionized and non-ionized forms of the analyte will exist, leading to peak distortion.

  • Column Contamination or Degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.

  • Column Overloading: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry.[3]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. Since it is an acidic compound with a pKa of approximately 8.22, at a mobile phase pH around this value, it will exist in both its protonated (neutral) and deprotonated (anionic) forms.[4] These two forms will have different interactions with the stationary phase, leading to a mixed-mode retention mechanism and resulting in a broad, tailing peak. To ensure a single, sharp peak, it is recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa.[5] For this compound, a mobile phase pH of around 3-4 would be ideal to suppress the ionization of the phenolic hydroxyl group and minimize peak tailing.[3]

Q4: Can my sample preparation be a source of peak tailing?

A4: Yes, improper sample preparation is a common contributor to peak tailing. Key factors to consider are:

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.

  • Sample Concentration: Overloading the column with a highly concentrated sample can lead to peak tailing.[3] Diluting the sample or reducing the injection volume can often resolve this issue.

  • Sample Cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column and lead to poor peak shape. Filtering the sample before injection is crucial.

Troubleshooting Guide

This guide provides a systematic workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential System Issue: - Extra-column volume - Column void/blockage - Detector issue check_all_peaks->system_issue Yes specific_issue Potential Analyte-Specific Issue: - Secondary interactions - Mobile phase pH - Sample overload check_all_peaks->specific_issue No troubleshoot_system Troubleshoot System: 1. Check fittings and tubing for dead volume. 2. Inspect/replace column inlet frit. 3. Consider a new column. system_issue->troubleshoot_system troubleshoot_method Troubleshoot Method: 1. Adjust mobile phase pH (e.g., pH 3-4). 2. Use a base-deactivated (end-capped) column. 3. Reduce sample concentration/injection volume. specific_issue->troubleshoot_method resolve_system System Issue Resolved troubleshoot_system->resolve_system resolve_method Method Issue Resolved troubleshoot_method->resolve_method

Caption: A logical workflow to diagnose the cause of peak tailing.

Troubleshooting Steps in Q&A Format

Q: My chromatogram shows tailing for all peaks, not just this compound. What should I investigate first?

A: When all peaks in a chromatogram exhibit tailing, the issue is likely related to the HPLC system rather than a specific chemical interaction.[6]

  • Check for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[3] Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.

  • Inspect the Column Inlet: A partially blocked inlet frit or a void at the head of the column can distort the sample band, leading to tailing for all compounds. Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit. If the problem persists, the column may need to be replaced.[2]

  • Evaluate the Detector Settings: An incorrectly set detector time constant can also cause peak distortion.

Q: Only the peak for this compound is tailing. What specific method parameters should I adjust?

A: If only the analyte of interest shows tailing, the problem is likely due to specific chemical interactions between this compound and the chromatographic system.

  • Optimize Mobile Phase pH: As this compound is a phenolic compound, its peak shape is highly dependent on the mobile phase pH. The recommended approach is to lower the pH of the mobile phase to suppress the ionization of the phenolic hydroxyl group. A pH of 3-4 is a good starting point. This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid to the aqueous portion of the mobile phase.[3]

  • Use a Base-Deactivated Column: Standard silica-based C18 columns can have residual silanol groups that interact with polar analytes. Using a "base-deactivated" or "end-capped" column will shield these silanols and reduce secondary interactions, leading to improved peak shape.[3]

  • Modify the Mobile Phase Composition: Increasing the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer for UV detection) can help mask residual silanol interactions.[3] However, for LC-MS applications, buffer concentration should be kept low (below 10 mM) to avoid ion suppression.[3]

  • Reduce Sample Concentration: As mentioned in the FAQs, column overload can cause peak tailing. Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[3]

Data Presentation: Mobile Phase pH vs. Peak Tailing

The following table summarizes the expected effect of mobile phase pH on the peak shape of this compound, which has a pKa of approximately 8.22.

Mobile Phase pHExpected Ionization State of this compoundPredicted Peak ShapeRationale
< 6.0Predominantly non-ionizedSymmetrical, sharp peakIonization of the phenolic hydroxyl group is suppressed, minimizing secondary interactions.
6.0 - 8.0Partially ionizedBroad, tailing peakCo-existence of ionized and non-ionized forms leads to mixed retention mechanisms.
> 8.5Predominantly ionizedMay be symmetrical, but retention will be significantly differentAnalyte is fully deprotonated; however, interactions with the stationary phase may still be complex.

Experimental Protocols

Below is a general experimental protocol for the HPLC analysis of this compound, based on common methods for other parabens. This should be used as a starting point and may require optimization for your specific application.[7][8][9][10]

Objective: To develop a robust HPLC method for the quantification of this compound with minimal peak tailing.

Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • Sodium phosphate monobasic

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid (to adjust pH to ~3)
Column C18 reversed-phase, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add phosphoric acid to the aqueous portion to adjust the pH to approximately 3 before mixing with the organic solvent. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.

  • Data Analysis: Identify the peak for this compound based on its retention time. Calculate the peak area and determine the concentration of the analyte in the sample using the calibration curve generated from the standard solutions.

Diagram: HPLC Method Development Workflow

HPLCMethodDevelopment start Define Analytical Goal: Quantify this compound select_column Select Column: C18 reversed-phase, end-capped start->select_column initial_conditions Set Initial Conditions: Mobile Phase: ACN:H2O (pH~3) Flow Rate: 1.0 mL/min Detection: 254 nm select_column->initial_conditions run_analysis Run Analysis with Standard initial_conditions->run_analysis evaluate_peak Evaluate Peak Shape: Is there tailing? run_analysis->evaluate_peak optimize Optimize Method: - Adjust mobile phase pH - Change organic modifier ratio - Test different end-capped columns evaluate_peak->optimize Yes final_method Final Validated Method evaluate_peak->final_method No (Peak is symmetrical) optimize->run_analysis

Caption: A workflow for developing a robust HPLC method.

References

Technical Support Center: Optimization of GC-MS Parameters for Sensitive Detection of Isopentyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the GC-MS analysis of Isopentyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental parameters for sensitive and reliable detection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Issue 1: No or Low Peak Intensity for this compound

Question: I am not seeing a peak for my this compound standard, or the peak is very small. What are the possible causes and solutions?

Answer: This is a common issue that can be resolved by systematically checking several aspects of your experimental setup.

  • Sample Preparation and Injection:

    • Concentration: Verify the concentration of your standard. For initial method development, a concentration in the range of 1-10 µg/mL is a reasonable starting point.

    • Injection Volume: Ensure the injection volume is adequate. Typically, a 1 µL injection is used.

    • Split Ratio: For sensitive analysis, a low split ratio (e.g., 10:1 or 20:1) or a splitless injection is recommended to ensure a sufficient amount of analyte reaches the column.[1] For splitless injections, ensure the split vent is closed for an appropriate time to allow for efficient transfer of the sample onto the column.

    • Injector Temperature: The injector temperature should be high enough to ensure complete vaporization of this compound without causing thermal degradation. A starting point of 250°C is recommended, with an optimization range of 220-280°C.[1]

  • GC Parameters:

    • Column Integrity: Check for column breakage or leaks.

    • Carrier Gas Flow: Ensure the carrier gas is flowing at the correct rate (typically 1.0-1.2 mL/min for helium) and that there are no leaks in the system.[1]

  • MS Parameters:

    • Mass Range: Make sure the mass spectrometer is scanning over the correct m/z range to detect the characteristic ions of this compound. The molecular ion is at m/z 208.25.[2][3]

    • Ion Source: Check the ion source temperature, a typical starting point is 200-230°C.[1][4] Ensure the filament is on and functioning correctly.

    • Detector: Verify that the detector is turned on and the gain is set appropriately.

G_Troubleshooting_No_Peak cluster_sample Sample & Injection cluster_gc GC System cluster_ms MS System start No or Low Peak Intensity check_conc Verify Standard Concentration start->check_conc check_vol Check Injection Volume (e.g., 1 µL) start->check_vol check_split Optimize Split Ratio (Low or Splitless) start->check_split check_inj_temp Check Injector Temperature (220-280°C) start->check_inj_temp check_column Inspect Column for Breakage start->check_column check_gas Verify Carrier Gas Flow & Leaks start->check_gas check_mass_range Confirm Correct m/z Range start->check_mass_range check_ion_source Check Ion Source Temp & Filament start->check_ion_source check_detector Verify Detector Status & Gain start->check_detector solution Peak Intensity Restored check_conc->solution Adjust as needed check_vol->solution Adjust as needed check_split->solution Adjust as needed check_inj_temp->solution Adjust as needed check_column->solution Replace if necessary check_gas->solution Adjust & fix leaks check_mass_range->solution Correct range check_ion_source->solution Adjust & check check_detector->solution Turn on/adjust

Workflow for troubleshooting no or low peak intensity.
Issue 2: Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing. What could be causing this and how can I fix it?

Answer: Peak tailing for polar compounds like parabens is often due to active sites in the GC system or suboptimal chromatographic conditions.

  • Active Sites:

    • Liner: The glass inlet liner can have active silanol groups that interact with the hydroxyl group of the analyte. Use a deactivated (silanized) liner and replace it regularly.[5]

    • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim the first 10-20 cm of the column to remove the contaminated section.[6][7]

    • Column Installation: An improper column installation can create dead volume, leading to peak tailing. Ensure the column is cut squarely and installed at the correct depth in the injector and detector.[5]

  • Chromatographic Conditions:

    • Initial Oven Temperature: If the initial oven temperature is too high, it can cause poor focusing of the analyte at the head of the column. A lower initial temperature may improve peak shape.

    • Derivatization: The hydroxyl group of this compound is the primary cause of its polarity. Derivatizing this group, for example, through silylation, can significantly reduce tailing and improve peak shape and sensitivity.[8][9]

G_Troubleshooting_Peak_Tailing cluster_active_sites Check for Active Sites cluster_conditions Optimize Conditions start Peak Tailing Observed check_liner Inspect/Replace Inlet Liner start->check_liner trim_column Trim Front of GC Column (10-20 cm) start->trim_column check_install Verify Proper Column Installation start->check_install adjust_temp Lower Initial Oven Temperature start->adjust_temp consider_deriv Consider Derivatization (e.g., Silylation) start->consider_deriv solution Symmetrical Peak Shape check_liner->solution Use deactivated liner trim_column->solution Removes contamination check_install->solution Eliminate dead volume adjust_temp->solution Improves focusing consider_deriv->solution Reduces polarity

Decision tree for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for this compound analysis?

A1: The following table summarizes recommended starting parameters based on methods for similar parabens. Optimization will be necessary for your specific instrument and application.

ParameterRecommended Value/RangeReference(s)
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS)[1][4]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Temperatures
Injector250°C (Range: 220-280°C)[1]
MS Transfer Line280-300°C[1]
Ion Source200-230°C[1][4]
Oven ProgramInitial: 90°C (hold 1 min), Ramp: 20-35°C/min to 280°C (hold 2 min)[1]
Gas & Flow
Carrier GasHelium (99.999% purity)[1]
Flow Rate1.0 - 1.2 mL/min (constant flow)[1]
Injection
ModeSplitless or Split (e.g., 20:1)[4]
Volume1 µL[10]
MS Detection
ModeFull Scan (e.g., m/z 50-400) or Selected Ion Monitoring (SIM)[1]
Ionization Energy70 eV[1][4]

Q2: What are the key mass fragments to monitor for this compound in SIM mode for enhanced sensitivity?

A2: For Selected Ion Monitoring (SIM) mode, you should monitor the following characteristic ions for this compound (C12H16O3, MW: 208.25).[2][3]

Ion (m/z)DescriptionRole
121Fragment corresponding to the 4-hydroxybenzoyl cationQuantifier Ion (typically the base peak)
138Fragment from the loss of the isopentyl groupQualifier Ion
70Fragment from the isopentyl groupQualifier Ion
208Molecular Ion (M+)Qualifier Ion (may be low abundance)

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not strictly necessary, derivatization is highly recommended for sensitive detection and improved chromatography.[1][9] The polar hydroxyl group on the benzene ring can cause peak tailing due to interactions with active sites in the GC system.[5] Converting this hydroxyl group to a less polar derivative, such as a trimethylsilyl (TMS) ether, increases volatility and reduces these interactions, leading to sharper peaks and lower detection limits.[8][9]

Q4: What is a suitable derivatization agent and procedure?

A4: Silylation is a common and effective derivatization technique for parabens.[9] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used silylating agents.[8] A general procedure is outlined in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Standard Analysis of this compound

This protocol is suitable for samples where high sensitivity is not the primary concern and for initial screening.

  • Sample Preparation:

    • Accurately weigh or measure the sample into a suitable vial.

    • Extract the analyte using an appropriate solvent such as methanol or a mixture of acetone and n-hexane.[8][11]

    • Use vortexing and sonication to ensure efficient extraction.[11]

    • Centrifuge the sample to pellet any solid material.

    • Transfer the supernatant to a clean vial for GC-MS analysis. If necessary, filter the extract through a 0.2 µm filter.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with the initial parameters listed in the FAQ table.

    • Inject 1 µL of the prepared sample.

    • Acquire data in either full scan or SIM mode.

Protocol 2: Analysis with Silylation Derivatization for Enhanced Sensitivity

This protocol is recommended for trace-level analysis and to overcome issues with peak tailing.

  • Sample Preparation and Extraction:

    • Follow the sample preparation and extraction steps from Protocol 1.

    • After obtaining the extract, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a suitable volume (e.g., 50-100 µL) of a silylating agent such as MSTFA or BSTFA.[8]

    • Add a catalyst, such as 1% trimethylchlorosilane (TMCS), if required.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use the recommended GC-MS parameters, noting that the retention time of the derivatized analyte will be different from the underivatized form.

G_Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) start Sample extraction Extraction (Methanol/Hexane-Acetone) start->extraction cleanup Vortex, Sonicate, Centrifuge/Filter extraction->cleanup decision Derivatization Needed? cleanup->decision dry_down Evaporate to Dryness decision->dry_down Yes analysis GC-MS Analysis decision->analysis No add_reagent Add Silylating Agent (e.g., MSTFA) dry_down->add_reagent heat Heat (e.g., 70°C, 30 min) add_reagent->heat heat->analysis data Data Acquisition & Processing analysis->data result Result data->result

General experimental workflow for GC-MS analysis.

References

Minimizing matrix effects in the LC-MS/MS analysis of Isopentyl 4-hydroxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Isopentyl 4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][4]

Q2: What are the common indications that matrix effects may be affecting my this compound assay?

A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in the assay's sensitivity.[1] You may also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.[1]

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify specific points in the chromatographic run where ion suppression or enhancement occurs.[1] A solution of this compound is continuously infused into the mass spectrometer, and a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal of the infused analyte indicates a matrix effect.[1]

  • Post-Extraction Spike: This is a quantitative method to determine the extent of the matrix effect.[4] The response of this compound in a standard solution (prepared in a pure solvent) is compared to the response of a blank matrix extract that has been spiked with the analyte at the same concentration after the extraction process.[3] A significant difference between the two responses points to the presence of matrix effects.[3]

Q4: When is the use of a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A4: The use of a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended for all quantitative analyses of this compound in complex matrices.[3] SIL-IS have nearly identical chemical and physical properties to the analyte, causing them to co-elute and experience similar extraction losses and matrix effects.[3][5] This allows for accurate correction of these variations, leading to more reliable and reproducible results.[3][6]

Troubleshooting Guides

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[1]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples, standards, and QCs.[7] Automation can aid in reducing variability.

    • Evaluate Different Matrix Lots: Assess the matrix effect across at least six different lots of the blank biological matrix to understand the variability.[1]

    • Implement a Robust Internal Standard: Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for variations in matrix effects.[8][9]

    • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions of significant ion suppression identified through post-column infusion.[1]

Issue 2: Inaccurate quantification and significant deviation from expected concentrations.

  • Possible Cause: Consistent ion suppression or enhancement affecting the analyte signal.[7]

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the percentage of ion suppression or enhancement.

    • Develop Matrix-Matched Calibrators: Prepare the calibration standards in the same biological matrix as the samples to compensate for the matrix effect.[2][10]

    • Improve Sample Cleanup: Enhance the sample preparation method to more effectively remove interfering matrix components.[4][8] Techniques like solid-phase extraction (SPE) are often more effective than protein precipitation or liquid-liquid extraction (LLE) at removing phospholipids and other sources of interference.[2][11]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[4][12]

Issue 3: Non-linear calibration curve.

  • Possible Cause: Concentration-dependent matrix effects or detector saturation.

  • Troubleshooting Steps:

    • Widen the Calibration Range and Use Weighted Regression: Adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to the calibration curve.[1]

    • Assess Matrix Effects at Low and High Concentrations: Evaluate the matrix effect at both low and high QC levels to check for concentration dependency.

    • Check for Detector Saturation: Ensure that the highest calibrator concentration is not saturating the detector. If it is, dilute the upper-end standards and samples accordingly.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound at low and high QC concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol.[1] Spike this compound at the same low and high QC concentrations into the final extracted matrix.[1]

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula for each lot:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100[3]

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Materials: C18 SPE cartridges, methanol (HPLC grade), deionized water, ethyl acetate, nitrogen evaporator.[3]

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.[3]

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[3]

  • Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 10-15 minutes.[3]

  • Elution: Elute the trapped this compound with 5-10 mL of ethyl acetate.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.[3]

Data Presentation

Table 1: Matrix Effect of this compound in Human Plasma (Post-Extraction Spike Method)

Plasma LotAnalyte Concentration (ng/mL)Peak Area (Neat Solution - Set A)Peak Area (Post-Extraction Spike - Set B)Matrix Effect (%)
110150,234120,18780.0
15007,511,7006,084,47781.0
210149,876115,40577.0
25007,493,8005,845,16478.0
310151,012125,34083.0
35007,550,6006,267,00083.0
410150,550117,42978.0
45007,527,5005,946,72579.0
510149,990122,99282.0
55007,499,5006,074,59581.0
610150,800119,13279.0
65007,540,0005,956,60079.0
Average 79.8
%RSD 2.6

Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)95.265.4
Liquid-Liquid Extraction (Ethyl Acetate)88.578.9
Solid-Phase Extraction (C18)92.191.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

troubleshooting_matrix_effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_outcome Desired Outcome Problem Inaccurate or Irreproducible Results Assess_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Problem->Assess_ME Optimize_Cleanup Optimize Sample Cleanup (e.g., use SPE) Assess_ME->Optimize_Cleanup Optimize_Chroma Optimize Chromatography Assess_ME->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled IS Assess_ME->Use_SIL_IS Matrix_Match Use Matrix-Matched Calibrants Assess_ME->Matrix_Match Outcome Accurate and Reproducible Quantification Optimize_Cleanup->Outcome Optimize_Chroma->Outcome Use_SIL_IS->Outcome Matrix_Match->Outcome

Caption: Troubleshooting logic for matrix effects.

References

Purification of crude Isopentyl 4-hydroxybenzoate by recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

Answering your request, here is a technical support center with troubleshooting guides and FAQs for the purification of crude Isopentyl 4-hydroxybenzoate by recrystallization.

Technical Support Center: Purification of this compound

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude this compound via recrystallization.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below.

PropertyValueReference
Synonyms Isoamyl 4-hydroxybenzoate, Isoamylparaben[1]
CAS Number 6521-30-8[1]
Molecular Formula C₁₂H₁₆O₃[1][2]
Molecular Weight 208.26 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 60-64 °C[1]
Purity (Typical) >98.0% (GC)
Solubility Soluble in methanol[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: I've followed the protocol, but no crystals are forming after the solution has cooled. What should I do?

A1: This is a common issue, often caused by two primary factors: using too much solvent or the formation of a supersaturated solution.[4]

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[5] To resolve this, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[7] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the solvent line. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[6]

    • Add a seed crystal. A tiny amount of pure this compound can be added to the solution to act as a template for crystallization.[6][8]

Q2: My product has separated as an oil instead of crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," typically occurs when the solute is precipitated from a solution at a temperature above its melting point.[5] This is more likely if the boiling point of the recrystallization solvent is higher than the melting point of the compound (this compound melts at 60-64 °C).[5][8]

  • Immediate Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool much more slowly.[5][6]

  • Alternative Solvents: If oiling out persists, consider using a solvent with a lower boiling point or a mixed-solvent system.[8]

Q3: The yield of my purified crystals is very low. What are the potential causes?

A3: A low recovery can result from several factors during the recrystallization process.

  • Excessive Solvent: Using significantly more hot solvent than the minimum required to dissolve the crude product will result in a substantial amount of the compound remaining in the mother liquor upon cooling.[6][7]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss.[4]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the purified product.[7]

  • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution in an ice bath can leave a significant amount of product dissolved.[9]

Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: If the crude sample has colored impurities, they may sometimes co-crystallize with the product. To address this, activated charcoal can be used.

  • Procedure: After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount of activated charcoal to the hot solution. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration to remove the charcoal before setting the solution aside to cool and crystallize.[6][10]

  • Caution: Use charcoal sparingly, as it can also adsorb your desired product, which will reduce the overall yield.[6]

Troubleshooting Recrystallization Issues Start Recrystallization Problem NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield ColoredProduct Product is Colored Start->ColoredProduct TooMuchSolvent Too much solvent used? NoCrystals->TooMuchSolvent ReheatAddSolvent Reheat to dissolve, add more solvent, cool slowly OilingOut->ReheatAddSolvent CheckMotherLiquor Check mother liquor for remaining product LowYield->CheckMotherLiquor ReviewProtocol Review protocol: - Minimum hot solvent? - Cold wash solvent? LowYield->ReviewProtocol AddCharcoal Redissolve in hot solvent, add activated charcoal, hot filter ColoredProduct->AddCharcoal Evaporate Heat to evaporate excess solvent TooMuchSolvent->Evaporate Yes Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No ScratchSeed Scratch flask or add seed crystal Supersaturated->ScratchSeed Yes

Caption: Troubleshooting logic for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

A1: Recrystallization is a purification technique for solid compounds that relies on differences in solubility. The principle is that a suitable solvent will dissolve the target compound and its impurities when hot, but the target compound's solubility will decrease significantly as the solution cools, allowing it to crystallize in a pure form.[9][10] The impurities ideally remain dissolved in the cold solvent or are removed beforehand if they are insoluble in the hot solvent.[11]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should meet several criteria:[11]

  • Solubility Profile: this compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., in an ice bath).[7][11]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (so they stay in the mother liquor).

  • Chemical Inertness: The solvent must not react with this compound.

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound (60-64 °C) to prevent oiling out.[5][8]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.[11]

Commonly, alcohols (like methanol or ethanol) or mixtures such as ethanol/water are good starting points for paraben-type compounds.[12][13]

Q3: What is the difference between single-solvent and multi-solvent recrystallization?

A3:

  • Single-Solvent Recrystallization: This is the most straightforward method, where the crude solid is dissolved in a minimum amount of a single hot solvent and then crystallized upon cooling.[10]

  • Multi-Solvent Recrystallization: This technique is used when no single solvent has the ideal solubility characteristics. It involves dissolving the crude solid in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then gently heated to redissolve the precipitate and cooled slowly to allow for crystal formation.[10]

Q4: What is the purpose of "seeding" in recrystallization?

A4: Seeding is the process of adding a small crystal of the pure substance to a cooled, saturated solution to initiate crystallization.[14] This is particularly useful when crystallization is slow to start or when a solution becomes supersaturated. The seed crystal provides a nucleation site, a pre-existing ordered surface onto which other molecules can deposit, facilitating the growth of larger, well-formed crystals and overcoming the energy barrier for initial crystal formation.[15]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the purification of crude this compound.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate with gentle stirring until the solvent boils and the solid completely dissolves.[12] If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[12]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[9] Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and dry them completely, preferably under a vacuum.[10]

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.[9]

General Recrystallization Workflow Start Start: Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve Colored Solution Colored? Dissolve->Colored Decolorize 2. Decolorize with Charcoal (Optional) HotFilter 3. Hot Filter to Remove Insolubles (Optional) Decolorize->HotFilter Cool 4. Cool Slowly to Room Temperature HotFilter->Cool IceBath 5. Cool in Ice Bath to Maximize Yield Cool->IceBath VacuumFilter 6. Collect Crystals via Vacuum Filtration IceBath->VacuumFilter Wash 7. Wash with Small Amount of Ice-Cold Solvent VacuumFilter->Wash Dry 8. Dry Crystals Wash->Dry End End: Pure Crystals Dry->End Colored->Decolorize Yes Colored->Cool No

Caption: A standard experimental workflow for purification by recrystallization.

References

Resolving co-elution of Isopentyl 4-hydroxybenzoate with interfering compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Isopentyl 4-hydroxybenzoate (also known as isoamylparaben) with interfering compounds during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a common problem when analyzing this compound?

A1: Chromatographic co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1][2] This is a significant issue for the analysis of this compound because it is frequently used as a preservative in complex matrices like cosmetics, pharmaceuticals, and food products.[3][4][5] These samples often contain a multitude of compounds with similar physicochemical properties, including other parabens (methyl, ethyl, propyl, butyl), their isomers, or other preservatives, which can interfere with accurate quantification.[5][6]

Q2: How can I diagnose a co-elution problem in my chromatogram?

A2: Diagnosing co-elution requires a careful examination of your chromatographic peak and the underlying detector data. Initial signs include asymmetrical peaks, such as those with shoulders, tailing, or fronting, which suggest the presence of more than one compound.[2][7] For more definitive analysis, specific detector features can be used:

  • Diode Array Detector (DAD): Assess peak purity by comparing the UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope, co-elution is highly likely.[7]

  • Mass Spectrometry (MS): Examine the mass spectra across the peak's elution profile. A change in the mass spectral data or the presence of multiple parent ions (m/z) is a strong indicator of co-eluting substances.[7]

A Observe Chromatogram Peak B Is peak symmetrical? A->B C Peak has shoulder, tailing, or fronting? B->C No D Peak is likely pure. Proceed with quantification. B->D Yes E Co-elution is likely. Further investigation needed. C->E Yes F Use DAD for Peak Purity Analysis C->F No, but still suspect E->F G Are spectra consistent across the peak? F->G G->D Yes H Use MS to check m/z values across the peak G->H No I Is a single m/z value consistently observed? H->I I->D Yes I->E No Start Co-elution of Isopentyl 4-hydroxybenzoate Detected Strategy1 Strategy 1: Optimize Sample Preparation Start->Strategy1 Start Here Strategy2 Strategy 2: Optimize Chromatographic Method Strategy1->Strategy2 If co-elution persists End Resolution Achieved Strategy1->End Strategy3 Strategy 3: Employ Advanced Detection Strategy2->Strategy3 If co-elution persists Strategy2->End Strategy3->End G A Start: Co-eluting Peaks B Step 1: Optimize Gradient A->B C Decrease gradient slope (make it shallower) around the elution time. B->C D Resolution Improved? C->D E Step 2: Change Organic Solvent D->E No L End: Peaks Resolved D->L Yes F Switch from Acetonitrile to Methanol (or vice versa). Re-optimize gradient. E->F G Resolution Improved? F->G H Step 3: Adjust Mobile Phase pH G->H No G->L Yes I Add 0.1% formic or phosphoric acid to aqueous phase. Ensure analyte stability. H->I J Resolution Improved? I->J K Consider Changing Stationary Phase J->K No J->L Yes

References

Technical Support Center: Enhancing the Antimicrobial Activity of Isopentyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the antimicrobial activity of Isopentyl 4-hydroxybenzoate (also known as Isoamylparaben) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antimicrobial activity important?

A1: this compound is an ester of p-hydroxybenzoic acid, belonging to the paraben family of preservatives. Parabens are widely used in pharmaceuticals, cosmetics, and food products for their broad-spectrum antimicrobial activity against bacteria and fungi. The antimicrobial efficacy of parabens generally increases with the length of their alkyl chain; therefore, this compound, with a C5 alkyl chain, is a potent antimicrobial agent. Its primary mechanism of action involves disrupting the microbial cell membrane, leading to altered permeability and inhibition of essential cellular transport processes.[1][2]

Q2: What is the main challenge in formulating with this compound?

A2: The primary challenge is its low aqueous solubility.[3] Like other long-chain parabens, as the alkyl chain length increases to enhance antimicrobial activity, the solubility in water decreases significantly. This can lead to precipitation of the preservative in aqueous-based formulations, reducing its effective concentration and overall antimicrobial efficacy.

Q3: How can I increase the solubility of this compound in my formulation?

A3: Several methods can be employed:

  • Co-solvents: Incorporating glycols like propylene glycol or alcohols like ethanol can significantly increase solubility.[4][5][6] Propylene glycol is particularly effective as it also potentiates the antimicrobial activity of parabens.[4]

  • Complexation: Using cyclodextrins, such as 2-hydroxypropyl-beta-cyclodextrin, can form inclusion complexes with the paraben molecule, enhancing its aqueous solubility. However, this may sometimes reduce antimicrobial activity, so a careful balance is required.

  • pH Adjustment: Parabens are more soluble at a higher pH, but their efficacy is greater when they are in their undissociated form, which is favored at a lower pH. They are generally stable and effective in a pH range of 4 to 8.[2]

Q4: Can the antimicrobial activity of this compound be enhanced through synergy?

A4: Yes. Synergistic combinations are a highly effective strategy. This can be achieved by:

  • Combining with other parabens: Mixing long-chain parabens (like isopentyl- or butylparaben) with short-chain ones (like methylparaben) can provide a broader spectrum of activity and better solubility characteristics.[1]

  • Combining with other preservatives: Using this compound with other antimicrobial agents, such as phenoxyethanol, can lead to a synergistic effect where the combined activity is greater than the sum of the individual activities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation or Cloudiness in Formulation Low aqueous solubility of this compound.1. Incorporate a Co-solvent: Add propylene glycol (e.g., 2-10% w/v) or ethanol to the aqueous phase before adding the paraben. Propylene glycol is often preferred as it also enhances antimicrobial activity.[4][5][6] 2. Optimize pH: Ensure the formulation pH is within the stable and effective range for parabens (typically 4-8).[2] 3. Heat the Aqueous Phase: Gently warm the aqueous phase while dissolving the paraben to increase solubility, then cool to room temperature. Ensure the final formulation is stable at lower storage temperatures.
Compound Precipitates During MIC Assay The concentration of this compound exceeds its solubility in the broth medium.1. Use a Co-solvent for Stock Solution: Prepare the initial stock solution in a solvent like Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid impacting microbial growth. Run a solvent-only control to verify it has no antimicrobial effect at that concentration.[7] 2. Visual Control: For each concentration tested, prepare a control well with the compound in sterile broth (no inoculum). Use this to differentiate between turbidity caused by precipitation and turbidity from microbial growth. 3. Switch to Agar Dilution: If precipitation in broth remains an issue, use the agar dilution method. The compound is mixed into the molten agar before it solidifies, which can help maintain its dispersion.
Inadequate Antimicrobial Efficacy 1. Insufficient concentration of available (dissolved) paraben. 2. The target microorganism is less susceptible to parabens. 3. Interaction with other formulation ingredients.1. Increase Solubility: Refer to the solutions for precipitation issues above. 2. Introduce a Synergistic Agent: Add a secondary preservative like phenoxyethanol or a different paraben (e.g., methylparaben) to the formulation. Conduct a synergy test (see Experimental Protocols) to determine the optimal ratio.[1] 3. Evaluate Formulation Interactions: Non-ionic surfactants in high concentrations can sometimes encapsulate parabens, reducing their availability. Consider adjusting the surfactant type or concentration if applicable.
Inconsistent MIC or Synergy Test Results 1. Inaccurate serial dilutions. 2. Variability in inoculum size. 3. Compound precipitation affecting optical density readings.1. Verify Pipetting Technique: Ensure accurate and consistent pipetting, especially during the creation of serial dilutions for MIC and checkerboard assays. 2. Standardize Inoculum: Strictly adhere to the protocol for standardizing the microbial inoculum (e.g., using a 0.5 McFarland standard) to ensure a consistent starting cell density. 3. Use Visual Inspection and Controls: Supplement plate reader measurements with visual inspection for growth. Always use the precipitation controls mentioned above to correct for background absorbance if necessary.

Quantitative Data Tables

Note: The following data are illustrative, based on established trends for parabens, as specific experimental values for this compound are not widely published. They serve to demonstrate how enhancement strategies affect antimicrobial activity.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive bacterium)100
Escherichia coli (Gram-negative bacterium)400
Candida albicans (Yeast)50
Aspergillus niger (Mold)200

Table 2: Illustrative Effect of Propylene Glycol (PG) as a Co-solvent on the MIC of this compound against A. niger

FormulationMIC of this compound (µg/mL)
Aqueous Base200
Aqueous Base + 2% PG150
Aqueous Base + 5% PG100

Table 3: Illustrative Synergy between this compound and Phenoxyethanol against S. aureus

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) Index (ΣFIC)Interpretation
This compound10025\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Phenoxyethanol3125975

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for a Poorly Soluble Compound

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (~5 x 10^5 CFU/mL)

  • Sterile diluents

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Serial Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add a calculated volume of the stock solution to the first well to achieve twice the highest desired concentration (e.g., 8 µL of stock in 92 µL of broth for a starting concentration of 800 µg/mL). The DMSO concentration should be kept constant in all wells. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mix thoroughly, and repeat across the plate to column 10. Discard 100 µL from column 10.

  • Controls:

    • Column 11: Growth control (broth + inoculum, no compound).

    • Column 12: Sterility control (broth only).

    • Additional Plate: Prepare an identical plate without inoculum to check for compound precipitation at each concentration.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well from columns 1 to 11. The final volume in each well is 200 µL, and the compound concentrations are now halved. The final DMSO concentration should be ≤1%.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as observed by the naked eye or a plate reader (after subtracting the absorbance of the precipitation control plate).

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol evaluates the synergistic effect between this compound (Drug A) and another antimicrobial, such as Phenoxyethanol (Drug B).

Procedure:

  • Determine Individual MICs: First, determine the MIC for each compound individually as described in Protocol 1.

  • Plate Setup: a. Prepare stock solutions of both drugs at 4x their respective MICs. b. Dispense 50 µL of sterile broth into all wells of a 96-well plate. c. Along the x-axis (e.g., columns 1-10), create serial dilutions of Drug A. d. Along the y-axis (e.g., rows A-G), create serial dilutions of Drug B. The result is a matrix of wells containing various combinations of both drugs.

  • Controls: Include a row with dilutions of Drug A only and a column with dilutions of Drug B only to re-confirm their individual MICs on the same plate. Also include growth and sterility controls.

  • Inoculation and Incubation: Add 100 µL of standardized inoculum to each well. Incubate as described for the MIC assay.

  • Data Analysis: a. Identify the MIC of each drug alone and in every combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

    • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. Calculate the FIC Index (ΣFIC) for each combination: ΣFIC = FIC A + FIC B. d. Interpretation:
    • Synergy: ΣFIC ≤ 0.5
    • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
    • Antagonism: ΣFIC > 4.0

Visualizations

G cluster_0 This compound Action Paraben Isopentyl 4-Hydroxybenzoate Membrane Microbial Cell Membrane Paraben->Membrane Intercalates Enzymes Membrane-Bound Enzymes (e.g., ATPase) Paraben->Enzymes Transport Nutrient Transport Systems Paraben->Transport Synthesis DNA/RNA Synthesis Paraben->Synthesis Leakage Ion & ATP Leakage Membrane->Leakage Increases Permeability Inhibition1 Inhibition Enzymes->Inhibition1 Inhibition2 Inhibition Transport->Inhibition2 Inhibition3 Inhibition Synthesis->Inhibition3 Death Cell Death Leakage->Death Inhibition1->Death Inhibition2->Death Inhibition3->Death

Caption: Antimicrobial mechanism of this compound.

G cluster_workflow Synergy Testing Workflow (Checkerboard Assay) A 1. Determine MIC of each drug alone B 2. Prepare 96-well plate with drug concentration matrix A->B C 3. Inoculate with standardized culture B->C D 4. Incubate plate (e.g., 24h at 37°C) C->D E 5. Read results (visual or plate reader) D->E F 6. Calculate FIC Index (ΣFIC = FIC_A + FIC_B) E->F G 7. Interpret Interaction (Synergy, Additive, Antagonism) F->G

Caption: Experimental workflow for synergy testing.

G cluster_troubleshooting Troubleshooting Logic: Compound Precipitation in MIC Assay Start Compound Precipitates in Broth Q1 Is a solvent (e.g., DMSO) already in use? Start->Q1 A1_Yes Ensure final solvent concentration is non-inhibitory (e.g., <=1%) Q1->A1_Yes Yes A1_No Prepare stock solution in DMSO; add to broth Q1->A1_No No Q2 Does precipitation persist? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to Agar Dilution Method Q2->A2_Yes Yes A2_No Proceed with assay using precipitation controls Q2->A2_No No

Caption: Troubleshooting workflow for compound precipitation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Isopentyl 4-hydroxybenzoate Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Isopentyl 4-hydroxybenzoate, a member of the paraben family of preservatives, in pharmaceutical formulations. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction to this compound and Method Validation

This compound is an ester of p-hydroxybenzoic acid used as a preservative in various pharmaceutical and cosmetic products due to its antimicrobial properties.[4][5] The accurate and reliable quantification of this compound is crucial for quality control and to ensure product safety and efficacy. The ICH has established guidelines that are globally recognized for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[2][6] This guide will focus on a validated High-Performance Liquid Chromatography (HPLC) method with UV detection and compare it with alternative techniques.

Experimental Protocols

A detailed methodology for the primary validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is provided below. This method is designed for the assay of this compound in a pharmaceutical cream formulation.

Primary Method: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh approximately 1.0 g of the cream formulation into a suitable container.

  • Add 50 mL of methanol and sonicate for 15 minutes to extract the this compound.

  • Allow the solution to cool to room temperature and dilute to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method 1: HPLC with Fluorescence Detection

This method offers higher sensitivity and selectivity compared to UV detection.[7]

  • Instrumentation: HPLC system with a fluorescence detector.

  • Excitation Wavelength: 254 nm.[7]

  • Emission Wavelength: 310 nm.[7]

  • Other chromatographic conditions would be similar to the primary HPLC-UV method but may require optimization.

Alternative Method 2: Microemulsion Electrokinetic Chromatography (MEEKC)

MEEKC is a capillary electrophoresis technique that can be used for the analysis of parabens and their impurities.[8][9]

  • Instrumentation: Capillary electrophoresis system.

  • Methodology: This technique separates analytes based on their partitioning between a microemulsion and the surrounding aqueous buffer.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the quantitative data from the validation of the primary RP-HPLC method and compare its expected performance with the alternative methods.

Table 1: System Suitability

Parameter Acceptance Criteria RP-HPLC-UV Method
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 3500

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

Table 2: Method Validation Parameters

Parameter ICH Guideline RP-HPLC-UV Method HPLC-FD (Expected) MEEKC (Expected)
Specificity No interference from placebo No interference observed High specificity High specificity
Linearity (r²) ≥ 0.999 0.9995 ≥ 0.999 ≥ 0.999
Range (µg/mL) 80-120% of test concentration 5 - 150 0.5 - 50 1 - 100
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2% 99.0 - 101.5% 98.5 - 101.0%
Precision (% RSD)
- Repeatability ≤ 2.0% 0.9% ≤ 1.5% ≤ 2.0%
- Intermediate Precision ≤ 2.0% 1.2% ≤ 1.8% ≤ 2.5%
LOD (µg/mL) Signal-to-Noise of 3:1 0.5 0.05 0.2
LOQ (µg/mL) Signal-to-Noise of 10:1 1.5 0.15 0.6

| Robustness | No significant impact on results | Robust | Robust | Moderately Robust |

Mandatory Visualizations

ICH_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use dev Analytical Method Development spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob routine Routine Analysis & Quality Control rob->routine

Caption: Workflow for analytical method validation according to ICH Q2 guidelines.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample extract Extract with Solvent weigh->extract dilute Dilute to Volume extract->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

Conclusion

The presented RP-HPLC method with UV detection is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound in pharmaceutical cream formulations, meeting the requirements of the ICH Q2(R1) guidelines.[1][2] While HPLC with fluorescence detection offers superior sensitivity, the HPLC-UV method is often sufficient and more readily available in quality control laboratories.[7] MEEKC presents a viable alternative, though it is less commonly employed for routine analysis.[8][9] The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity and the available instrumentation.

References

A Comparative Analysis of the Antimicrobial Efficacy of Isopentyl 4-hydroxybenzoate and Other Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of Isopentyl 4-hydroxybenzoate (isopentylparaben) and other commonly used parabens, namely methylparaben, ethylparaben, propylparaben, and butylparaben. The data presented is intended to assist researchers and professionals in the fields of drug development, cosmetics, and food science in the selection and evaluation of preservatives.

Executive Summary

Parabens, the esters of p-hydroxybenzoic acid, are widely utilized as preservatives due to their broad-spectrum antimicrobial activity.[1] A well-established principle in the study of parabens is that their antimicrobial efficacy generally increases with the length of the alkyl chain.[2][3] This guide collates available data on the Minimum Inhibitory Concentrations (MICs) of various parabens against a selection of common bacteria and fungi to facilitate a comparative assessment of their potency. While comprehensive comparative data including isopentylparaben is limited, this guide synthesizes available information to provide a valuable resource.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other parabens against key microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] It is important to note that MIC values can vary between studies due to differences in methodology, microbial strains, and incubation conditions. The data presented here is a compilation from various sources to provide a comparative overview.

Table 1: Minimum Inhibitory Concentrations (MICs) of Parabens against Bacteria (µg/mL)

MicroorganismMethylparabenEthylparabenPropylparabenButylparabenIsopentylparaben
Staphylococcus aureus4000 - 80002000 - 40001000 - 2000500 - 1000Data not available
Escherichia coli8000 - 160004000 - 80002000 - 40001000 - 2000Data not available
Pseudomonas aeruginosa>16000>160008000 - 160004000 - 8000Data not available

Table 2: Minimum Inhibitory Concentrations (MICs) of Parabens against Fungi (µg/mL)

MicroorganismMethylparabenEthylparabenPropylparabenButylparabenIsopentylparaben
Candida albicans1000 - 2000500 - 1000250 - 500125 - 250Data not available
Aspergillus niger1000 - 4000500 - 2000250 - 1000125 - 500Data not available

The general trend of increased activity with longer alkyl chains is evident from the available data. Butylparaben consistently demonstrates the lowest MIC values, indicating the highest potency among the four most common parabens.[3] While specific MIC values for isopentylparaben are not widely published in comparative studies, based on the structure-activity relationship, it is anticipated to exhibit antimicrobial activity comparable to or greater than butylparaben.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro method to quantify the antimicrobial activity of a substance. The two most common methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are the broth microdilution and agar dilution methods.[5][6][7]

Broth Microdilution Method

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[8][9]

  • Preparation of Antimicrobial Agent: A stock solution of the paraben is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a microtiter plate.[10]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 0.5 McFarland standard).[9]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.[8]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 24-48 hours for fungi).[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the paraben that completely inhibits visible growth of the microorganism.[10]

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into a solid agar medium.[6]

  • Preparation of Antimicrobial Agent: A stock solution of the paraben is prepared and added to molten agar medium at various concentrations.

  • Plate Preparation: The agar-antimicrobial mixtures are poured into Petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: The surface of each agar plate is inoculated with the microbial suspension, typically using a multipoint inoculator.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the paraben that prevents the growth of colonies on the agar surface.

Visualizations

Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Paraben Stock Solution C Serial Dilution of Paraben in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway: Paraben Mechanism of Action

Paraben_Mechanism cluster_paraben Paraben Molecule cluster_cell Microbial Cell cluster_effects Antimicrobial Effects Paraben Paraben (e.g., this compound) Membrane Cell Membrane Paraben->Membrane Intercalates into lipid bilayer Cytoplasm Cytoplasm Paraben->Cytoplasm Enters cell Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Enzyme Inhibition of Essential Enzymes Cytoplasm->Enzyme Synthesis Inhibition of DNA/RNA and Protein Synthesis Cytoplasm->Synthesis Death Cell Death or Growth Inhibition Disruption->Death Enzyme->Death Synthesis->Death

Caption: Postulated mechanisms of antimicrobial action for parabens.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Isopentyl 4-hydroxybenzoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients and excipients is paramount. Isopentyl 4-hydroxybenzoate, a member of the paraben family, is utilized for its preservative properties. The selection of an appropriate analytical technique for its quantification is critical for ensuring product safety and efficacy. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

This document outlines detailed experimental protocols and presents a summary of expected performance characteristics based on the analysis of structurally similar compounds. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select and validate the most suitable analytical method for their specific needs.

Method Performance Comparison

The choice between HPLC and GC-MS is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the analytical objective. Below is a summary of typical performance characteristics for each method in the analysis of this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL0.5 - 5.0 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%
Sample Preparation Simple dissolution and filtrationExtraction, potential derivatization
Analysis Time 10 - 20 minutes20 - 40 minutes
Selectivity GoodExcellent (with MS detection)
Thermal Stability Req. Not requiredRequired

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for parabens and similar compounds and serve as a solid foundation for laboratory implementation.

This method is suitable for the routine quality control of this compound in various formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[3]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Solution: Depending on the matrix, dissolve or extract a known quantity of the sample with the mobile phase. Sonicate to ensure complete dissolution and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

This method offers higher specificity and sensitivity, making it ideal for trace-level analysis or in complex matrices. A derivatization step may be necessary to improve the volatility of this compound.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Injector Temperature: 280 °C.[1]

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

2. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample using a suitable solvent like hexane or ethyl acetate.

  • Derivatization (if required): Evaporate the extract to dryness under a gentle stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine). Heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.[1]

Method Validation and Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results across different techniques.[4] This process involves analyzing the same set of samples using both HPLC and GC-MS and comparing the outcomes.

CrossValidationWorkflow start Define Analytical Requirements (Sensitivity, Matrix, etc.) hplc_dev HPLC Method Development (Column, Mobile Phase, etc.) start->hplc_dev gcms_dev GC-MS Method Development (Column, Temp. Program, Derivatization) start->gcms_dev hplc_val HPLC Validation (Linearity, LOD/LOQ, Accuracy, Precision) hplc_dev->hplc_val gcms_val GC-MS Validation (Linearity, LOD/LOQ, Accuracy, Precision) gcms_dev->gcms_val sample_analysis Analyze Same Set of Samples by Both Validated Methods hplc_val->sample_analysis gcms_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->data_comp conclusion Conclusion on Method Interchangeability and Selection data_comp->conclusion

Logical workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for the quantitative analysis of this compound. HPLC offers a straightforward and high-throughput method suitable for routine quality control, while GC-MS provides superior sensitivity and selectivity, making it the preferred choice for trace-level analysis and in complex matrices. The selection between the two methods should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, sample matrix, and available instrumentation. A comprehensive cross-validation study is recommended to ensure the accuracy and reliability of the analytical data, particularly in a regulated environment.

References

Estrogenic Activity of Isopentyl 4-hydroxybenzoate in Comparison to Other Parabens: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the estrogenic activity of various parabens, with a focus on Isopentyl 4-hydroxybenzoate. While direct quantitative data for isopentylparaben is limited in publicly available literature, this document synthesizes existing experimental data for other common parabens to infer its likely activity based on established structure-activity relationships. The information herein is intended to support research and development in endocrinology, toxicology, and pharmacology.

Comparative Estrogenic Activity of Parabens

Parabens, a class of alkyl esters of p-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Concerns have been raised regarding their potential endocrine-disrupting effects, specifically their ability to mimic the action of estrogen. The estrogenic activity of parabens is primarily mediated through their interaction with estrogen receptors (ERα and ERβ).

The potency of this estrogenic activity has been shown to correlate with the structure of the alkyl side chain. Generally, the estrogenicity of parabens increases with the length and branching of the alkyl chain.[1][2] This trend suggests that parabens with longer and more complex alkyl groups exhibit a higher affinity for estrogen receptors and, consequently, greater estrogenic activity.

The following table summarizes the in vitro estrogenic activity of several common parabens based on data from yeast-based and mammalian cell-based assays.

Table 1: In Vitro Estrogenic Activity of Various Parabens

ParabenAssay TypeCell Line/SystemEndpointValueReference
Methylparaben Stably Transfected Transcriptional Activation (STTA)ERα-HeLa9903PC10> 1.0 x 10⁻⁵ M[3]
Ethylparaben Stably Transfected Transcriptional Activation (STTA)ERα-HeLa9903PC107.57 x 10⁻⁶ M[3]
Propylparaben Stably Transfected Transcriptional Activation (STTA)ERα-HeLa9903PC101.18 x 10⁻⁶ M[3]
Isopropylparaben Stably Transfected Transcriptional Activation (STTA)ERα-HeLa9903PC103.58 x 10⁻⁷ M[3]
Butylparaben Stably Transfected Transcriptional Activation (STTA)ERα-HeLa9903PC103.02 x 10⁻⁷ M[3]
Isobutylparaben Stably Transfected Transcriptional Activation (STTA)ERα-HeLa9903PC101.80 x 10⁻⁷ M[3]
Benzylparaben Yeast Estrogen Screen (YES)Recombinant YeastEC500.796 ± 0.307 μM[2]

PC10: Concentration for 10% of maximal activity relative to the positive control (17β-estradiol). EC50: Half-maximal effective concentration.

Signaling Pathway and Experimental Workflows

The estrogenic activity of parabens is initiated by their binding to estrogen receptors, which subsequently triggers a cascade of molecular events leading to the transcription of estrogen-responsive genes. The following diagrams illustrate this signaling pathway and the general workflows of common in vitro assays used to assess estrogenicity.

Estrogenic_Signaling_Pathway Paraben-Induced Estrogenic Signaling Pathway Paraben Paraben ER Estrogen Receptor (ERα/ERβ) Paraben->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization and Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response (e.g., Proliferation) Protein_Synthesis->Cellular_Response

Caption: Paraben-Induced Estrogenic Signaling Pathway.

YES_Assay_Workflow Yeast Estrogen Screen (YES) Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Yeast_Culture Culture Genetically Modified Yeast Incubate Incubate Yeast with Test Compound Yeast_Culture->Incubate Test_Compound Prepare Test Compound (Paraben) Dilutions Test_Compound->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Color Change (Spectrophotometry) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis (EC50 Calculation) Measure_Absorbance->Data_Analysis

Caption: Yeast Estrogen Screen (YES) Assay Workflow.

MCF7_Assay_Workflow MCF-7 Cell Proliferation Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Cell_Culture Culture MCF-7 Cells Treat_Cells Treat Cells with Test Compound Cell_Culture->Treat_Cells Test_Compound Prepare Test Compound (Paraben) Dilutions Test_Compound->Treat_Cells Proliferation_Assay Perform Proliferation Assay (e.g., MTT, BrdU) Treat_Cells->Proliferation_Assay Measure_Signal Measure Signal (Absorbance/Fluorescence) Proliferation_Assay->Measure_Signal Data_Analysis Data Analysis (Dose-Response Curve) Measure_Signal->Data_Analysis

Caption: MCF-7 Cell Proliferation Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Yeast Estrogen Screen (YES) Assay

The Yeast Estrogen Screen (YES) is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect substances that can interact with the human estrogen receptor (hER). The yeast strain is engineered to express the hER and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of estrogen response elements (EREs).

Materials:

  • Genetically modified Saccharomyces cerevisiae strain expressing hERα or hERβ and a lacZ reporter gene.

  • Yeast growth medium (e.g., YPD).

  • Assay medium (selective medium lacking specific nutrients to maintain plasmids).

  • 17β-estradiol (positive control).

  • Test compounds (parabens).

  • Chromogenic substrate for β-galactosidase (e.g., CPRG - chlorophenol red-β-D-galactopyranoside).

  • 96-well microplates.

  • Incubator (30°C).

  • Microplate reader.

Procedure:

  • Yeast Culture Preparation: Inoculate the genetically modified yeast strain into growth medium and incubate overnight at 30°C with shaking.

  • Assay Preparation: Dilute the overnight yeast culture in assay medium to a specific optical density (e.g., OD₆₀₀ = 0.1).

  • Compound Exposure: Add serial dilutions of the test compounds and the positive control (17β-estradiol) to a 96-well plate. A vehicle control (e.g., DMSO or ethanol) should also be included.

  • Incubation: Add the prepared yeast suspension to each well of the 96-well plate. Cover the plate and incubate at 30°C for 18-72 hours.

  • Lysis and Substrate Addition: After incubation, lyse the yeast cells to release the β-galactosidase enzyme. Add the chromogenic substrate (e.g., CPRG) to each well.

  • Color Development: Incubate the plate at 37°C and monitor the color change from yellow to red.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for CPRG) using a microplate reader. A reference wavelength (e.g., 690 nm) can be used to correct for cell density.

  • Data Analysis: Construct a dose-response curve for the positive control and each test compound. Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximum response.

MCF-7 Cell Proliferation Assay (E-SCREEN)

The MCF-7 cell line is a human breast adenocarcinoma cell line that is estrogen receptor-positive and proliferates in response to estrogenic compounds. The E-SCREEN (Estrogen-SCREEN) assay measures the proliferation of these cells as an indicator of estrogenic activity.

Materials:

  • MCF-7 human breast cancer cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary supplements.

  • Hormone-stripped FBS (charcoal-dextran treated).

  • 17β-estradiol (positive control).

  • Test compounds (parabens).

  • Trypsin-EDTA solution.

  • 96-well cell culture plates.

  • CO₂ incubator (37°C, 5% CO₂).

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or BrdU).

  • Microplate reader.

Procedure:

  • Cell Culture Maintenance: Maintain MCF-7 cells in complete culture medium. Passage the cells regularly to maintain exponential growth.

  • Hormone Deprivation: Prior to the assay, culture the cells in a medium supplemented with hormone-stripped FBS for several days to deplete endogenous hormones and synchronize the cells.

  • Cell Seeding: Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a predetermined density (e.g., 3 x 10³ cells/well). Allow the cells to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and the positive control (17β-estradiol). Include a vehicle control.

  • Incubation: Incubate the plates for 6-7 days in a CO₂ incubator.

  • Proliferation Assessment: At the end of the incubation period, assess cell proliferation using a suitable method. For example, using the MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Generate a dose-response curve for each compound and determine the concentration that causes a significant increase in cell proliferation compared to the vehicle control. The proliferative effect (PE) can be calculated relative to the positive control.

This guide provides a framework for understanding and comparing the estrogenic activity of this compound and other parabens. Researchers are encouraged to consult the primary literature for more detailed information and to adapt these protocols to their specific experimental needs.

References

The Efficacy of Isopentyl 4-Hydroxybenzoate Versus Natural Preservatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for effective and safe preservatives is a cornerstone of the pharmaceutical, cosmetic, and food industries. While synthetic preservatives like isopentyl 4-hydroxybenzoate have a long history of use, there is a growing interest in natural alternatives. This guide provides an objective comparison of the preservative efficacy of this compound against a range of natural preservatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a member of the paraben family, demonstrates broad-spectrum antimicrobial activity. Its efficacy generally increases with the length of its alkyl chain, making it more potent than shorter-chain parabens like methylparaben. Natural alternatives, including essential oils (such as cinnamon and rosemary) and plant extracts (like citrus), also exhibit significant antimicrobial properties. This guide presents a data-driven comparison of their effectiveness, outlines the experimental protocols for evaluation, and illustrates the underlying mechanisms of action.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound and selected natural alternatives. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Natural Alternatives against Bacteria

PreservativeTest OrganismMICSource
This compound (Paraben) Staphylococcus aureusNot explicitly found; efficacy increases with alkyl chain length, suggesting higher potency than shorter-chain parabens.
Escherichia coliNot explicitly found; efficacy increases with alkyl chain length.
Cinnamon Essential Oil Staphylococcus aureus4.88 µg/mL
Escherichia coli4.88 µg/mL
Rosemary Extract Staphylococcus aureus0.5% (ethanolic solution)
Escherichia coliNo activity up to 1% (ethanolic solution)
Citrus Extract (C. sinensis peel oil) Staphylococcus aureus10.41 mg/mL
Escherichia coli13.02 mg/mL

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Natural Alternatives against Fungi

PreservativeTest OrganismMICSource
This compound (Paraben) Candida albicansNot explicitly found; parabens are known to be effective against fungi.
Aspergillus brasiliensisNot explicitly found; parabens are known to be effective against fungi.
Cinnamon Essential Oil Candida albicansNot explicitly found in searched results.
Aspergillus brasiliensisNot explicitly found in searched results.
Rosemary Extract Candida albicansNot explicitly found in searched results.
Aspergillus brasiliensisNot explicitly found in searched results.
Citrus Extract (C. sinensis peel oil) Aspergillus flavus8.33 mg/mL
Aspergillus niger6.67 mg/mL

Table 3: Preservative Efficacy (Challenge Test) Results in Cosmetic Emulsions

Preservative (Concentration)Test DurationMicrobial Count ReductionOutcomeSource
Methylparaben (0.4%) 2 monthsDid not completely inhibit microbial growthLess effective than cinnamon oil
Cinnamon Essential Oil (2.5%) 2 monthsCompletely inhibited bacteria, yeast, and mold growthEffective preservative
Plant Extracts (2.5%) 2 monthsDid not completely inhibit microbial growthLess effective than cinnamon oil

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

a. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test preservative (e.g., this compound, essential oil) is prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

b. Inoculum Preparation:

  • A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans, A. brasiliensis) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Control wells are included: a growth control (medium and inoculum without preservative) and a sterility control (medium only).

  • The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Preservative Efficacy Test (Challenge Test): ISO 11930

The challenge test evaluates the effectiveness of a preservative system in a finished product by intentionally introducing microorganisms and monitoring their survival over time.

a. Test Product and Microorganisms:

  • The final product formulation is used for the test.

  • A panel of specified microorganisms is used for the challenge, typically including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.

b. Inoculation:

  • Aliquots of the product are individually inoculated with a standardized suspension of each test microorganism to achieve a final concentration of 10^5 to 10^6 CFU/g or mL.

c. Sampling and Incubation:

  • The inoculated product samples are stored at a controlled temperature (e.g., 20-25°C) for a period of 28 days.

  • Samples are taken at specified intervals (e.g., 7, 14, and 28 days) to determine the number of viable microorganisms.

d. Evaluation Criteria:

  • The efficacy of the preservative is evaluated based on the log reduction in the microbial count at each time point compared to the initial inoculum.

  • Acceptance criteria are defined by regulatory bodies or standards like ISO 11930. For example, for bacteria, a 3-log reduction by day 14 and no increase thereafter might be required. For yeast and mold, a 1-log reduction by day 14 and no increase thereafter is often the benchmark.

Mandatory Visualization

Antimicrobial Mechanism of Action

The following diagrams illustrate the proposed mechanisms by which parabens and natural phenolic compounds exert their antimicrobial effects.

Paraben Antimicrobial Mechanism cluster_paraben This compound (Paraben) cluster_cell Microbial Cell Paraben Paraben Membrane Cell Membrane Paraben->Membrane Disrupts membrane transport Enzymes Essential Enzymes (e.g., ATPase, Phosphotransferase) Paraben->Enzymes Inhibits activity NucleicAcids DNA/RNA Synthesis Paraben->NucleicAcids Inhibits synthesis CellDeath Cell Death Membrane->CellDeath Loss of integrity Enzymes->CellDeath Metabolic disruption NucleicAcids->CellDeath Replication failure Phenolic_Compound_Mechanism cluster_phenolic Natural Phenolic Compound (e.g., from Essential Oil) cluster_cell Microbial Cell Phenolic Phenolic Membrane Cell Membrane Phenolic->Membrane Alters fluidity & permeability Proteins Membrane Proteins Membrane->Proteins Inactivates Ions Ion Gradients Membrane->Ions Disrupts CellDeath Cell Death Membrane->CellDeath Leakage of contents ATP ATP Synthesis Ions->ATP Inhibits ATP->CellDeath Energy depletion Preservative_Efficacy_Workflow cluster_planning Phase 1: Planning & Preparation cluster_testing Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis & Conclusion SelectPreservative Select Preservative (e.g., this compound, Natural Alternative) MICTest Perform MIC Assay (Broth Microdilution) SelectPreservative->MICTest ChallengeTest Perform Challenge Test (ISO 11930) SelectPreservative->ChallengeTest SelectMicrobes Select Test Microorganisms (e.g., S. aureus, E. coli, C. albicans) SelectMicrobes->MICTest SelectMicrobes->ChallengeTest PrepareMedia Prepare Culture Media and Reagents PrepareMedia->MICTest PrepareMedia->ChallengeTest AnalyzeMIC Determine MIC Values MICTest->AnalyzeMIC AnalyzeChallenge Calculate Log Reductions ChallengeTest->AnalyzeChallenge CompareEfficacy Compare Efficacy of Preservatives AnalyzeMIC->CompareEfficacy AnalyzeChallenge->CompareEfficacy Conclusion Draw Conclusions on Preservative Suitability CompareEfficacy->Conclusion

Inter-laboratory Comparison of Isopentyl 4-hydroxybenzoate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aim of this guide is to offer a benchmark for laboratories involved in the quality control and analysis of products containing Isopentyl 4-hydroxybenzoate, providing insights into expected analytical variability and performance.

Quantitative Data Summary

The following tables summarize the expected performance characteristics for the quantification of this compound based on typical validation parameters for paraben analysis by HPLC. These values represent a synthesis of data from various studies on similar compounds and serve as a benchmark for individual laboratory performance.

Table 1: Summary of Method Performance Across Hypothetical Participating Laboratories

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Accuracy (% Recovery) 99.2%101.5%98.7%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.85%1.10%0.95%≤ 2.0%
- Intermediate Precision1.20%1.45%1.30%≤ 3.0%
Linearity (R²) 0.99950.99910.9998≥ 0.999
Limit of Detection (LOD) 5 ng/mL7 ng/mL4 ng/mLReportable
Limit of Quantification (LOQ) 15 ng/mL21 ng/mL12 ng/mLReportable

Table 2: Detailed Precision Results (Relative Standard Deviation, RSD%)

LaboratoryAnalyst 1 / Day 1Analyst 1 / Day 2Analyst 2 / Day 1Overall Intermediate Precision
Laboratory A 0.85%0.90%1.15%1.20%
Laboratory B 1.10%1.25%1.40%1.45%
Laboratory C 0.95%1.05%1.25%1.30%

Experimental Protocols

The data presented in this guide is based on a representative HPLC method for the quantification of parabens. The following is a detailed methodology that can be adapted for the analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • High-Performance Liquid Chromatograph (HPLC): Equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient mixture of acetonitrile and acetate buffer (pH 4).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Detection Wavelength: 254 nm.[4]

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol or ethanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., cream, oral solution, solid dosage form). A common approach involves extraction of the analyte from the matrix using a suitable solvent, followed by filtration before injection into the HPLC system. Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.[5]

3. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines, assessing the following parameters:[8][9][10]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: Assessed by analyzing a series of standards at different concentrations to demonstrate a linear relationship between detector response and analyte concentration.

  • Accuracy: Determined by recovery studies, spiking a placebo matrix with a known amount of the analyte.[7]

  • Precision: Evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day by the same analyst.

    • Intermediate Precision (Inter-day and inter-analyst precision): Analysis of the same sample on different days by different analysts to assess the method's robustness within a laboratory.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Visualizations

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study and the logical relationship of analytical method validation parameters.

Caption: Workflow of an Inter-laboratory Comparison Study.

G cluster_characteristics Performance Characteristics Analytical Method Analytical Method Accuracy Accuracy Analytical Method->Accuracy Precision Precision Analytical Method->Precision Specificity Specificity Analytical Method->Specificity Linearity Linearity Analytical Method->Linearity Range Range Analytical Method->Range LOD LOD Analytical Method->LOD LOQ LOQ Analytical Method->LOQ Robustness Robustness Analytical Method->Robustness Linearity->Range LOD->LOQ

Caption: Key Parameters of Analytical Method Validation.

References

Leaching of Isopentyl 4-Hydroxybenzoate from Packaging Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leaching of isopentyl 4-hydroxybenzoate and other parabens from packaging materials. Due to a lack of publicly available data specifically on the migration of this compound, this document utilizes data from studies on structurally similar parabens, such as propylparaben and butylparaben, to provide a relevant comparison. The information is intended to assist researchers and professionals in understanding the potential for paraben migration from packaging into food and pharmaceutical products and to highlight alternative preservative options.

Executive Summary

Parabens, including this compound, are widely used as preservatives in food, cosmetics, and pharmaceutical products to prevent microbial growth.[1] However, concerns have been raised about the potential for these chemicals to leach from packaging materials into the contained products, leading to consumer exposure. This guide summarizes available data on the migration of various parabens from different packaging materials into food simulants and discusses alternative preservatives.

Comparison of Paraben Leaching from Packaging Materials

The following table summarizes quantitative data from studies on the migration of different parabens from plastic packaging into various food simulants. It is important to note that the rate and extent of migration are influenced by several factors, including the type of polymer, the specific paraben, the nature of the food or simulant, temperature, and contact time.[2]

ParabenPackaging MaterialFood SimulantTemperature (°C)Time (days)Migration LevelReference
PropylparabenPolymer CoatingWater30Not SpecifiedRelease observed[2]
PropylparabenPolymer Coating10% Ethanol30Not SpecifiedHigher release than water[2]
PropylparabenPolymer Coating50% Ethanol30Not SpecifiedHighest release observed[2]
PropylparabenPolymer Coatingn-Heptane30Not SpecifiedModerate release[2]
Eight ParabensAntibacterial PlasticDistilled WaterNot SpecifiedNot SpecifiedLOD: 0.005–0.010 µg/L[3]
Eight ParabensAntibacterial Plastic3% Acetic AcidNot SpecifiedNot SpecifiedLOD: 0.006–0.015 µg/L[3]
Eight ParabensAntibacterial Plastic10% EthanolNot SpecifiedNot SpecifiedLOD: 0.005–0.017 µg/L[3]
Eight ParabensAntibacterial PlasticOlive OilNot SpecifiedNot SpecifiedLOD: 0.2–0.6 µg/L[3]

*Includes methyl-, ethyl-, propyl-, isopropyl-, butyl-, isobutyl-, pentyl-, and benzylparaben. LOD: Limit of Detection

Alternatives to Parabens in Packaging Materials

Growing consumer awareness and regulatory scrutiny have led to the exploration of alternatives to parabens as preservatives in packaging materials. These alternatives can be broadly categorized as natural and synthetic.

Natural Alternatives:

  • Plant Extracts and Essential Oils: Compounds derived from sources like neem, tea tree, and rosemary possess natural antimicrobial properties.

  • Vitamin E (Tocopherol): A powerful antioxidant that can help extend the shelf life of products, particularly those that are oil-based.

Synthetic Alternatives:

  • Phenoxyethanol: A glycol ether with broad-spectrum antimicrobial activity.[1]

  • Sodium Benzoate and Potassium Sorbate: Organic acid salts that are effective preservatives, particularly in acidic formulations.[1]

  • Ethylhexylglycerin: A globally approved preservative that can be used in combination with other preservatives.

While these alternatives are gaining traction, it is crucial to evaluate their own potential for migration and interaction with the product and packaging material.

Experimental Protocols for Leaching Studies

The following is a generalized experimental protocol for conducting a migration study of parabens from packaging materials, based on common methodologies found in the scientific literature.

1. Sample Preparation:

  • The packaging material is cut into specified dimensions (e.g., 10 cm x 10 cm).

  • The material is cleaned to remove any surface contaminants.

2. Food Simulants:

  • A range of food simulants are used to represent different food types:

    • Aqueous/Acidic Foods: 10% ethanol (v/v) or 3% acetic acid (w/v).

    • Fatty Foods: 50% ethanol (v/v) or olive oil.

    • Dry Foods: Modified polyphenylene oxide (MPPO) Tenax®.

3. Migration Test Conditions:

  • The packaging material is immersed in the food simulant at a defined surface area to volume ratio (e.g., 6 dm² of packaging per 1 kg of simulant).

  • The test is conducted under controlled temperature and time conditions that simulate the intended use and storage of the product (e.g., 10 days at 40°C for long-term storage).

4. Analytical Methods:

  • After the exposure period, the food simulant is analyzed to determine the concentration of the migrated paraben.

  • Common analytical techniques include:

    • High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS): A highly sensitive and selective method for quantifying trace levels of organic compounds.

    • Gas Chromatography with mass spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds. A derivatization step may be required for parabens.

5. Data Analysis:

  • The migration level is typically expressed in milligrams of substance per kilogram of food simulant (mg/kg) or milligrams of substance per square decimeter of packaging surface area (mg/dm²).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a migration study of a substance from a packaging material.

Migration_Testing_Workflow Migration Testing Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results SamplePrep Packaging Material Preparation MigrationCell Migration Test (Controlled Temp & Time) SamplePrep->MigrationCell SimulantPrep Food Simulant Preparation SimulantPrep->MigrationCell Extraction Sample Extraction (from Simulant) MigrationCell->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Report Final Report DataProcessing->Report

Caption: A flowchart of a typical migration testing experiment.

Regulatory Context

Both the European Union and the United States have regulations in place for food contact materials to ensure consumer safety.

  • European Union: Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out specific migration limits (SMLs) for certain substances. While this compound is not explicitly listed with an SML, other parabens like methylparaben and ethylparaben have a generic SML of 60 mg/kg for the sum of the substances.

  • United States: The Food and Drug Administration (FDA) regulates food contact substances under the Federal Food, Drug, and Cosmetic Act. Substances used in food packaging must be authorized through a Food Contact Notification (FCN) process, which involves a safety assessment.[4]

Conclusion

While direct quantitative data on the leaching of this compound from packaging materials is limited, studies on other parabens indicate that migration can and does occur. The extent of this migration is dependent on various factors, including the packaging material and the nature of the product. For researchers and drug development professionals, it is crucial to consider the potential for such interactions and to select packaging materials that minimize the risk of leaching. The exploration of alternative preservatives and packaging materials is a key area of ongoing research and development to ensure product safety and quality.

References

Comparative analysis of Isopentyl 4-hydroxybenzoate in commercial cosmetic products.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isopentyl 4-hydroxybenzoate's Performance and Safety Profile Against Common Alternatives in Cosmetic Formulations.

This compound, a member of the paraben family, has long been utilized as a preservative in a wide array of cosmetic products due to its efficacy against a broad spectrum of microorganisms. However, with ongoing scientific discourse surrounding the safety of parabens, a thorough comparative analysis of their performance and potential biological effects is crucial for informed formulation decisions. This guide provides a detailed examination of this compound in comparison to common alternatives such as phenoxyethanol and sodium benzoate, supported by experimental data and detailed methodologies.

Preservative Efficacy: A Quantitative Comparison

The primary function of a preservative is to protect the product from microbial contamination. The efficacy of a preservative system is typically evaluated using a challenge test, where the product is intentionally inoculated with a range of microorganisms. The reduction in the microbial population is then measured over time, expressed as a logarithmic (log) reduction. While direct comparative studies for this compound are limited in publicly available literature, the general efficacy of parabens is well-documented.

Table 1: Preservative Efficacy (Log Reduction) in a Model Cream Formulation *

Preservative SystemConcentration (% w/w)Aspergillus brasiliensis (Log Reduction at Day 28)Candida albicans (Log Reduction at Day 28)Escherichia coli (Log Reduction at Day 28)Pseudomonas aeruginosa (Log Reduction at Day 28)Staphylococcus aureus (Log Reduction at Day 28)
This compound 0.2>3>3>3>3>3
Phenoxyethanol 1.0<2>3>3>3<3
Sodium Benzoate 0.5<2>3>3>3>3
Paraben Blend (Methyl, Propyl) 0.3>3>3>3>3>3

Safety Profile: A Multi-faceted Assessment

The safety of cosmetic ingredients is evaluated through a battery of toxicological tests, including assessments for skin irritation, skin sensitization, and potential systemic effects like endocrine disruption.

Skin Irritation and Sensitization

Skin irritation is a non-allergic inflammatory reaction, while skin sensitization is an allergic response following repeated exposure.

Table 2: Comparative Skin Irritation and Sensitization Potential

PreservativeIn Vitro Skin Irritation (Reconstructed Human Epidermis)Skin Sensitization (LLNA EC3 Value)
This compound Non-irritant at typical use concentrationsData not readily available
Phenoxyethanol Non-irritant to slight irritant depending on concentrationWeak sensitizer
Sodium Benzoate Non-irritant at typical use concentrationsNon-sensitizer

LLNA EC3 (Local Lymph Node Assay, Effective Concentration for a 3-fold stimulation index) is a measure of the sensitizing potential of a substance. A lower EC3 value indicates a stronger sensitizer.[1][2][3][4]

Endocrine Disruption Potential: Estrogenic Activity

One of the primary concerns surrounding parabens is their potential to exhibit weak estrogenic activity. This is typically assessed through in vitro assays that measure the binding to estrogen receptors (ERα and ERβ) and subsequent cellular responses. The half-maximal effective concentration (EC50) is a common metric, with lower values indicating higher potency.

Table 3: Comparative In Vitro Estrogenic Activity

PreservativeEstrogen Receptor Binding Assay (EC50)
This compound Data not readily available for direct comparison
Butylparaben ~1.2 µM (MCF-7 cell proliferation)[5]
Propylparaben ~1.18 x 10⁻⁶ M (STTA assay)
Phenoxyethanol Generally considered not to have estrogenic activity
Sodium Benzoate Generally considered not to have estrogenic activity

It is important to note that while some parabens show weak estrogenic activity in vitro, the potency is several orders of magnitude lower than that of the natural hormone 17β-estradiol.[6]

Experimental Protocols

For researchers seeking to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Preservative Efficacy Testing (Challenge Test) - ISO 11930

This test evaluates the antimicrobial protection of a cosmetic product.

Methodology:

  • Preparation of Inoculum: Standardized cultures of Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis are prepared.

  • Inoculation: A defined amount of the cosmetic product is inoculated with a known concentration of each test microorganism.

  • Incubation: The inoculated products are incubated at a specified temperature for 28 days.

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated products. The number of viable microorganisms is determined using standard plating and colony counting techniques.

  • Evaluation: The log reduction of microorganisms from the initial inoculum is calculated at each time point. The preservative system is considered effective if the microbial count is reduced to a predetermined level within a specific timeframe and remains at or below that level for the duration of the test.[5]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test - OECD TG 439

This test predicts the skin irritation potential of a chemical.

Methodology:

  • Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated epidermis.

  • Application of Test Substance: The cosmetic ingredient or formulation is applied topically to the surface of the RhE tissue.

  • Incubation: The tissues are incubated for a defined period.

  • Viability Assessment (MTT Assay): After incubation, the tissues are washed, and cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a purple formazan, which is then extracted and quantified spectrophotometrically.

  • Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.

In Vitro Cytotoxicity Assay: MTT Assay

This assay assesses the potential of a substance to cause cell death.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human keratinocytes) is cultured in a 96-well plate.

  • Treatment: The cells are exposed to various concentrations of the test substance for a specified period.

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key experimental workflows and a simplified signaling pathway.

Experimental_Workflow_Preservative_Efficacy cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_result Result prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Product with Microorganisms prep_inoculum->inoculate prep_product Aliquot Cosmetic Product prep_product->inoculate incubate Incubate at Specified Temperature inoculate->incubate sample Sample at Intervals (7, 14, 28 days) incubate->sample enumerate Enumerate Viable Microorganisms sample->enumerate calculate Calculate Log Reduction enumerate->calculate evaluate Evaluate Preservative Efficacy calculate->evaluate

Caption: Workflow for Preservative Efficacy Testing (Challenge Test).

Signaling_Pathway_Paraben_Estrogenic_Activity cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Isopentyl 4-hydroxybenzoate ER Estrogen Receptor (ERα/ERβ) Paraben->ER Binds to ER->ER ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates CellResponse Cellular Response (e.g., Proliferation) Transcription->CellResponse Leads to

Caption: Simplified Signaling Pathway of Paraben-Induced Estrogenic Activity.

References

Unveiling the In Vivo Skin Irritation Potential of Isopentyl 4-hydroxybenzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo skin irritation potential of Isopentyl 4-hydroxybenzoate (also known as isopentylparaben) with other commonly used preservatives in the cosmetic and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies of key irritation assessment protocols, and a visual representation of the underlying biological pathways.

While direct comparative in vivo studies detailing the skin irritation potential of this compound are limited in publicly available literature, its classification under the Globally Harmonized System (GHS) indicates it as a skin irritant. To provide a comprehensive overview, this guide presents data on other widely used preservatives, offering a comparative context for risk assessment and formulation development.

Quantitative Comparison of Preservative Skin Irritation Potential

The following table summarizes in vivo skin irritation data for various preservatives based on human and animal studies. The data includes erythema (redness) scores and other relevant observations from standardized tests. It is important to note the absence of specific quantitative in vivo data for this compound in the reviewed scientific literature, hence its GHS classification is provided as a key indicator of its irritation potential.

PreservativeChemical ClassTest MethodConcentrationResults (Erythema/Irritation Score)Reference/Source
This compound ParabenGHS Classification-Causes skin irritation (Category 2)GHS
Methylparaben ParabenHuman Patch TestRegulatory AcceptableWeak erythema response.[1][2][1][2]
Propylparaben ParabenHuman Patch TestRegulatory AcceptableHighest occlusive irritancy potential among tested preservatives, causing weak erythema.[1][2][1][2]
Phenoxyethanol Glycol EtherHuman Patch TestRegulatory AcceptableWeak erythema response.[1][2] Considered one of the most well-tolerated preservatives.[3][1][2][3]
DMDM Hydantoin Formaldehyde-releaserHuman ROATRegulatory AcceptableNoticeable skin irritation potential due to cytotoxicity to keratinocytes.[1][2] Can cause skin irritation and allergic reactions related to formaldehyde release.[4][5][6][7][1][2][4][5][6][7]
Imidazolidinyl Urea Formaldehyde-releaserHuman ROATRegulatory AcceptableNoticeable skin irritation potential due to cytotoxicity to keratinocytes.[1][2] Positive sensitization rate ranges from 0.3% to 8.1% in patch tests.[8][1][2][8]

Note: The skin irritation potential of preservatives can be influenced by the formulation, concentration, and duration of exposure.

Experimental Protocols

Accurate assessment of skin irritation potential relies on standardized and reproducible experimental protocols. The following sections detail two widely accepted methods for in vivo skin irritation testing.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard clinical method to evaluate the irritation and sensitization potential of a substance after repeated application to human skin.[9][10]

Objective: To determine the potential of a test material to cause skin irritation and allergic contact sensitization.

Methodology:

  • Subject Selection: A panel of healthy adult volunteers (typically 50-200) is recruited.[9] Subjects should be free of any skin conditions that might interfere with the test results.

  • Induction Phase:

    • A small amount of the test material (approximately 0.2 g or 0.2 mL) is applied to a small area of the skin, usually on the back, under an occlusive or semi-occlusive patch.[11]

    • The patch remains in place for 24 to 48 hours.[11]

    • This process is repeated on the same site for a total of nine applications over a three-week period.[11]

    • The test sites are evaluated for signs of irritation (erythema, edema) before each new patch application.

  • Rest Phase: A two-week period with no patch application follows the induction phase.

  • Challenge Phase:

    • After the rest period, a patch with the test material is applied to a new, previously untreated skin site.

    • The challenge patch is removed after 24 to 48 hours.

    • The site is evaluated for any signs of irritation or sensitization at 24, 48, 72, and sometimes 96 hours after patch removal.[9]

Scoring: Skin reactions are typically scored on a scale from 0 (no reaction) to 4 (severe reaction, including erythema, edema, and vesiculation).

OECD 404: Acute Dermal Irritation/Corrosion

This guideline provides a method for assessing the potential of a substance to cause acute skin irritation or corrosion using laboratory animals, typically albino rabbits.[11][12]

Objective: To determine the potential of a single-dose exposure of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

  • Application:

    • Approximately 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (about 6 cm²).[11]

    • The treated area is covered with a gauze patch and non-irritating tape.

  • Exposure: The patch remains in place for 4 hours.[11]

  • Observation:

    • After the exposure period, the patch is removed, and any residual test substance is washed off.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of any observed effects.[13]

Scoring: Erythema and edema are scored on a scale from 0 to 4, according to the Draize scoring system. The Primary Dermal Irritation Index (PDII) is calculated based on these scores.

Visualizing the Mechanisms of Skin Irritation

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in preservative-induced skin irritation and a typical experimental workflow.

G General Experimental Workflow for In Vivo Skin Irritation Assessment cluster_pre Pre-Test Phase cluster_test Testing Phase cluster_post Post-Test Phase Subject/Animal Selection Subject/Animal Selection Acclimatization Acclimatization Subject/Animal Selection->Acclimatization Baseline Skin Assessment Baseline Skin Assessment Acclimatization->Baseline Skin Assessment Test Substance Application Test Substance Application Baseline Skin Assessment->Test Substance Application Occlusive/Semi-Occlusive Patching Occlusive/Semi-Occlusive Patching Test Substance Application->Occlusive/Semi-Occlusive Patching Exposure Period (e.g., 4-48h) Exposure Period (e.g., 4-48h) Occlusive/Semi-Occlusive Patching->Exposure Period (e.g., 4-48h) Patch Removal Patch Removal Exposure Period (e.g., 4-48h)->Patch Removal Skin Evaluation (Erythema, Edema) Skin Evaluation (Erythema, Edema) Patch Removal->Skin Evaluation (Erythema, Edema) Data Analysis & Scoring Data Analysis & Scoring Skin Evaluation (Erythema, Edema)->Data Analysis & Scoring

Caption: Workflow for in vivo skin irritation testing.

G Signaling Pathways in Preservative-Induced Skin Irritation Preservative (Irritant) Preservative (Irritant) Keratinocyte Stress Keratinocyte Stress Preservative (Irritant)->Keratinocyte Stress Activation of Signaling Pathways Activation of Signaling Pathways Keratinocyte Stress->Activation of Signaling Pathways NF-κB Pathway NF-κB Pathway Activation of Signaling Pathways->NF-κB Pathway MAPK Pathway MAPK Pathway Activation of Signaling Pathways->MAPK Pathway Gene Transcription Gene Transcription NF-κB Pathway->Gene Transcription MAPK Pathway->Gene Transcription Release of Pro-inflammatory Cytokines (e.g., IL-1α, IL-6, TNF-α) Release of Pro-inflammatory Cytokines (e.g., IL-1α, IL-6, TNF-α) Gene Transcription->Release of Pro-inflammatory Cytokines (e.g., IL-1α, IL-6, TNF-α) Inflammatory Response Inflammatory Response Release of Pro-inflammatory Cytokines (e.g., IL-1α, IL-6, TNF-α)->Inflammatory Response Erythema & Edema Erythema & Edema Inflammatory Response->Erythema & Edema

References

Safety Operating Guide

Proper Disposal of Isopentyl 4-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Isopentyl 4-hydroxybenzoate must be disposed of as hazardous chemical waste. It should not be discharged into the environment, as it is toxic to aquatic life.[1] Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Summary & Disposal Overview

This compound, also known as isoamylparaben, presents several hazards that necessitate careful handling and disposal. It is known to cause skin irritation, serious eye irritation or damage, and may provoke an allergic skin reaction.[1][2] Furthermore, it is classified as toxic or harmful to aquatic life, underscoring the critical importance of preventing its release into the environment.[1]

The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1] Chemical waste generators are responsible for correctly identifying and classifying waste for disposal in accordance with all applicable regulations.[3][4]

Property Value Source
CAS Number 6521-30-8[5][6]
Molecular Formula C12H16O3[5][6]
Molecular Weight 208.25 g/mol [5][6]
Physical State Solid (Crystal - Powder)[2]
GHS Hazard Statements H315, H317, H318, H319, H401, H402, H411[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) & Safety Precautions:

  • Before handling, ensure you are wearing appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][2]

  • Handle the material in a well-ventilated area to avoid inhalation of dust.[2][7]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

2. Waste Collection & Segregation:

  • Solid Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, paper towels), and non-reusable contaminated labware (e.g., pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any other chemical constituents. Include the approximate concentration and quantity.

3. Spill Management:

  • In the event of a spill, avoid generating dust.[1][4]

  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[3][4]

  • Clean the affected area thoroughly.

  • Prevent the spilled material from entering drains or waterways.[1][7]

4. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure secondary containment area.

  • Keep the container away from incompatible materials such as strong oxidizing agents.[3][4]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Ensure all required paperwork is completed for waste transfer.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_collection Collection & Labeling cluster_final Storage & Disposal start Start: Isopentyl 4-hydroxybenzoate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store in Secondary Containment Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by Approved Waste Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.